CCT018159
Descripción
structure in first source
Propiedades
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMENVYXDJDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122866 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171009-07-7 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171009-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CCT-018159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171009077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-018159 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CCT-018159 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H1ZOI1NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CCT018159 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT018159 is a potent and selective small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By inhibiting the intrinsic ATPase activity of HSP90, this compound disrupts the chaperone machinery, leading to the ubiquitination and subsequent proteasomal degradation of a wide array of client proteins. This targeted degradation of key drivers of tumorigenesis results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its anti-proliferative effects, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism of Action: HSP90 Inhibition
This compound exerts its anticancer effects by targeting the N-terminal ATP-binding pocket of HSP90. This competitive inhibition prevents the hydrolysis of ATP, a critical step in the HSP90 chaperone cycle. The disruption of this cycle leads to the misfolding and destabilization of HSP90 client proteins, marking them for degradation via the ubiquitin-proteasome pathway. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, such as Hsp70.
Key Quantitative Data:
| Parameter | Value | Cell Line/System | Reference |
| HSP90 ATPase Activity IC50 | 5.7 μM | Enzyme Assay | [1] |
Anti-Proliferative Activity in Cancer Cell Lines
This compound demonstrates broad anti-proliferative activity across a range of cancer cell lines. The growth inhibitory effects are typically measured using cell viability assays, such as the MTT assay, with the GI50 (concentration for 50% growth inhibition) being a key metric.
Table 1: this compound GI50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (μM) |
| Colon Cancer | HCT116 | Data indicates inhibition of proliferation[1] |
| Melanoma | SKMEL 5 | Estimated from 5 x GI50 = 41 μM to be ~8.2 μM[2] |
| Various | Panel of 212 cell lines | Median: 27.542 μM |
| Various | Panel of 6 cell lines with NF2 mutation | Median: 167.31 μM |
Note: GI50 values can vary depending on the assay conditions and duration of treatment.
Induction of Cell Cycle Arrest
A significant consequence of HSP90 inhibition by this compound is the induction of cell cycle arrest, primarily at the G1 phase. This is attributed to the degradation of key cell cycle regulatory proteins that are HSP90 client proteins.
Experimental Findings:
In SKMEL 5 human melanoma cells, treatment with 41 μmol/L this compound (5 times the GI50 concentration) resulted in a pronounced G1 arrest at 16 hours.[2]
Table 2: Representative Quantitative Data on Cell Cycle Distribution
| Treatment | Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control | SKMEL 5 | Data not available | Data not available | Data not available |
| This compound (41 μM, 16h) | SKMEL 5 | Increased | Data not available | Data not available |
Further quantitative analysis across multiple cell lines is required for a comprehensive understanding.
Induction of Apoptosis
By destabilizing numerous pro-survival and anti-apoptotic proteins, this compound effectively induces programmed cell death, or apoptosis, in cancer cells. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP).
Experimental Findings:
Treatment of SKMEL 28 melanoma cells with this compound led to an increase in the number of detached, apoptotic cells, which was confirmed by the detection of PARP cleavage via Western blotting.[2]
Signaling Pathways and Client Protein Degradation
The therapeutic efficacy of this compound stems from its ability to simultaneously disrupt multiple oncogenic signaling pathways through the degradation of a broad spectrum of HSP90 client proteins. Key client proteins include receptor tyrosine kinases, serine/threonine kinases, and transcription factors involved in cell growth, proliferation, and survival.
Known HSP90 Client Proteins Affected by Inhibitors:
The inhibition of HSP90 by this compound triggers a cascade of events leading to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
References
CCT018159: An In-Depth Technical Guide to an ATP-Competitive Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. Inhibition of Hsp90's ATPase activity represents a promising strategy for cancer therapy. CCT018159 is a potent, ATP-competitive inhibitor of Hsp90 that has demonstrated significant anti-proliferative effects in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a wide range of "client" proteins.[1] Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often dysregulated in cancer.[2] The chaperone function of Hsp90 is dependent on its intrinsic ATPase activity.[3]
This compound is a 3,4-diaryl pyrazoleresorcinol compound that acts as a small molecule inhibitor of Hsp90.[4] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[2] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[1][3] Consequently, this compound treatment results in the downregulation of key oncoproteins, such as c-Raf and Cdk4, and the induction of a heat shock response, characterized by the upregulation of Hsp70.[5][6] These molecular events culminate in the inhibition of cancer cell proliferation, cell cycle arrest at the G1 phase, and the induction of apoptosis.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Species/Target | Value | Reference(s) |
| IC50 (ATPase Activity) | Human Hsp90β | 3.2 µM | [2][4] |
| IC50 (ATPase Activity) | Human Hsp90 | 5.7 µM | [5][6] |
| IC50 (ATPase Activity) | Yeast Hsp90 | 6.6 µM | [2][4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Reference(s) |
| Proliferation Inhibition | HCT116 (Human Colon Carcinoma) | Inhibition of proliferation | [5][6] |
| Cell Cycle Analysis | Cancer Cells | G1 arrest | [4] |
| Apoptosis Induction | Cancer Cells | Induces apoptosis | [4] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 352.39 g/mol | [5][6] |
| Formula | C₂₀H₂₀N₂O₄ | [5][6] |
| Solubility | Soluble to 100 mM in DMSO | [5][6] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATPase activity of Hsp90. The following diagrams illustrate the Hsp90 chaperone cycle and the mechanism of action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Hsp90 ATPase Activity Assay (Enzyme-Coupled Spectrophotometric)
This assay measures the rate of ATP hydrolysis by Hsp90 by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified Hsp90 protein
-
This compound
-
Assay Buffer: 100 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add purified Hsp90 protein to the wells of the microplate.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to the wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 30-60 minutes. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) for the desired time period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the concentration of this compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Raf, anti-Cdk4, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein lysates by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool for studying the biological roles of Hsp90 and for the development of novel anti-cancer therapeutics. Its ATP-competitive mechanism of action leads to the degradation of a multitude of oncoproteins, providing a multi-pronged attack on cancer cell signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Hsp90 Chaperone Machinery Regulates Signaling by Modulating Ligand Binding Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
CCT018159: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a novel, synthetic, 3,4-diaryl pyrazole (B372694) resorcinol (B1680541) compound that has been identified as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. By competitively inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone machinery, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[3] This targeted depletion of oncoproteins culminates in cell cycle arrest and the induction of apoptosis, making this compound a compound of significant interest in cancer research. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Data Presentation
This compound Potency and Efficacy
This compound demonstrates potent inhibition of HSP90 ATPase activity and broad anti-proliferative effects across a range of human cancer cell lines.
| Parameter | Value | Assay | Source |
| HSP90β IC50 | 3.2 µM | ATP-competitive ATPase inhibition | [4] |
| Yeast Hsp90 IC50 | 6.6 µM | ATP-competitive ATPase inhibition | [4] |
| Mean GI50 (Cancer Cell Line Panel) | 5.3 µM | Proliferation Assay | [1][2] |
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast | 1.4 |
| CH1 | Ovarian | 2.6 |
| HCT116 | Colon | 4.1 |
| SKMEL 5 | Melanoma | 8.2 |
| HT29 | Colon | >10 |
Core Mechanism of Action: HSP90 Inhibition
This compound functions as an ATP-competitive inhibitor of the N-terminal domain of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, such as HSP72.
Key HSP90 Client Proteins Degraded by this compound
Treatment of cancer cells with this compound leads to the time- and concentration-dependent degradation of several key oncoproteins:
-
c-Raf: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.
-
CDK4: A cyclin-dependent kinase crucial for the G1/S phase transition in the cell cycle.
-
ERBB2 (HER2): A receptor tyrosine kinase often overexpressed in breast and other cancers.
-
Mutant B-RAF: A mutated form of the B-Raf kinase, a common driver of melanoma.
The degradation of these proteins disrupts critical cell survival and proliferation pathways, ultimately pushing the cell towards apoptosis.
This compound-Induced Apoptosis Pathway
The depletion of key oncogenic client proteins by this compound triggers a cascade of events leading to programmed cell death. This process involves both cell cycle arrest and the activation of apoptotic signaling pathways.
G1 Cell Cycle Arrest
A primary cellular response to this compound is a robust arrest in the G1 phase of the cell cycle.[1][2] This is a direct consequence of the degradation of CDK4, a key regulator of the G1 to S phase transition.[1][2] The loss of CDK4 activity prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factor in an inactive state, thereby halting cell cycle progression.
Induction of Apoptosis
This compound induces apoptosis through the activation of both the intrinsic and extrinsic pathways, converging on the activation of executioner caspases.
Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. While direct studies on this compound's effect on all Bcl-2 family members are limited, the degradation of pro-survival kinases like Akt by HSP90 inhibitors is known to lead to the activation of pro-apoptotic Bcl-2 family members (e.g., BAD, BIM). This shifts the balance towards apoptosis, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.
Extrinsic (Death Receptor) Pathway: Although less characterized for this compound specifically, some HSP90 inhibitors have been shown to upregulate the expression of death receptors such as Fas and TRAIL receptors on the cell surface. Ligation of these receptors by their respective ligands triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.
Execution Phase: The convergence of both pathways on caspase-3 activation leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[5] The cleavage of PARP is a hallmark of apoptosis.[5]
Experimental Protocols
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol outlines the general steps for assessing the degradation of HSP90 client proteins in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Raf, CDK4, ERBB2, HSP72, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described above.
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet in 300 µL of PBS.
-
While vortexing, add 700 µL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Clinical Perspective
While this compound itself has not entered clinical trials, it served as a lead compound for the development of more potent, second-generation HSP90 inhibitors. One such derivative, luminespib (B612032) (AUY922), has undergone extensive clinical investigation.[6] Phase I and II clinical trials have evaluated luminespib in various solid tumors, including non-small cell lung cancer and gastrointestinal stromal tumors.[7][8][9] These trials have provided valuable insights into the efficacy, safety, and pharmacodynamics of this class of HSP90 inhibitors in a clinical setting.
Conclusion
This compound is a valuable research tool for understanding the biological consequences of HSP90 inhibition. Its ability to induce the degradation of a wide array of oncoproteins leads to G1 cell cycle arrest and the activation of apoptotic pathways, highlighting the therapeutic potential of targeting HSP90 in cancer. Further investigation into the precise molecular details of this compound-induced apoptosis, particularly the interplay between the intrinsic and extrinsic pathways, will continue to inform the development of next-generation HSP90 inhibitors for clinical use.
References
- 1. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luminespib - Wikipedia [en.wikipedia.org]
- 7. Phase 2 Study of the HSP-90 Inhibitor AUY922 in Previously Treated and Molecularly Defined Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
CCT018159: A Technical Guide to G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT018159 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By targeting the N-terminal ATP binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of client proteins and subsequent inhibition of tumor cell proliferation. A key mechanism of action for this compound is the induction of G1 cell cycle arrest, a critical checkpoint for cell growth and division. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound-induced G1 arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction
Heat Shock Protein 90 (Hsp90) has emerged as a promising target in cancer therapy due to its essential role in maintaining the function of a wide array of oncoproteins, including kinases, steroid hormone receptors, and transcription factors.[1] this compound is a 3,4-diarylpyrazole resorcinol (B1680541) compound that inhibits the intrinsic ATPase activity of Hsp90.[1] This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, many of which are critical for cell cycle progression. The selective induction of G1 phase cell cycle arrest by this compound makes it a compound of significant interest for cancer research and drug development.
Mechanism of Action: G1 Cell Cycle Arrest
This compound induces G1 cell cycle arrest primarily through the destabilization and degradation of key Hsp90 client proteins that regulate the G1/S transition. The central players in this mechanism are Cyclin-Dependent Kinase 4 (CDK4) and c-Raf, both of which are known Hsp90 client proteins.
The inhibition of Hsp90 by this compound leads to the ubiquitination and proteasomal degradation of CDK4. CDK4, in complex with Cyclin D1, is a critical kinase that phosphorylates the Retinoblastoma protein (Rb). Hypophosphorylated Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. The degradation of CDK4 results in the accumulation of hypophosphorylated Rb, thereby halting the cell cycle in the G1 phase.
Furthermore, the downregulation of the serine/threonine-protein kinase c-Raf, another Hsp90 client, disrupts the MAPK/ERK signaling pathway, which can also contribute to the suppression of cell proliferation and cell cycle arrest.
The cellular response to Hsp90 inhibition also includes the induction of Heat Shock Protein 70 (Hsp70), a compensatory mechanism that can be used as a biomarker for target engagement.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database and primary literature.
| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) |
| MOLM-16 | Acute Myeloid Leukaemia | - | 2.63 |
| MDA-MB-330 | Breast Carcinoma | - | 4.99 |
| D-336MG | Glioma | - | 3.98 |
| NB4 | Acute Myeloid Leukaemia | - | 2.86 |
| NCI-H292 | Lung Carcinoma | - | 5.06 |
| NCI-H460 | Large Cell Lung Carcinoma | - | - |
| SK-MEL-5 | Melanoma | 8.2 | - |
| HT29 | Colon Adenocarcinoma | 11.8 | - |
| HCT116 | Colon Carcinoma | 7.3 | - |
| SF268 | Glioma | 9.1 | - |
| UACC62 | Melanoma | 8.9 | - |
| MCF7 | Breast Adenocarcinoma | 10.3 | - |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project and Sharp et al., 2007.[1][2]
Experimental Protocols
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This protocol is adapted from the methodology described by Sharp et al. (2007).[1]
-
Cell Plating: Seed cells in 96-well plates at a density of 2,500 to 10,000 cells per well, depending on the cell line's growth characteristics. Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Add this compound at various concentrations (typically a log or semi-log dilution series) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 value is the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methods described by Sharp et al. (2007) for analyzing DNA content and BrdUrd incorporation.[1]
-
Cell Seeding and Treatment: Seed cells in appropriate culture dishes. Treat the cells with this compound at the desired concentration (e.g., 5 x GI50) for various time points (e.g., 16, 24, 48, 72 hours). Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd) at the same time as the compound.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C.
-
DNA Denaturation and Staining: Centrifuge the fixed cells and resuspend the pellet in 2 M HCl containing 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA. Neutralize the acid by adding 0.1 M sodium borate (B1201080) (pH 8.5).
-
BrdUrd Staining: Wash the cells with PBS containing 0.5% Tween 20 and 1% BSA. Incubate with an anti-BrdUrd antibody (e.g., FITC-conjugated) for 1 hour at room temperature in the dark.
-
DNA Content Staining: Wash the cells and resuspend them in PBS containing 5 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol outlines the general steps for analyzing protein expression levels following treatment with this compound, as would be performed in studies like Sharp et al. (2007).[1]
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., CDK4, c-Raf, Hsp70, Actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound leading to G1 cell cycle arrest and the general experimental workflows.
Caption: this compound inhibits Hsp90, leading to CDK4 degradation and G1 arrest.
Caption: Workflow for assessing this compound's effects on cell growth and cycle.
Conclusion
This compound is a potent Hsp90 inhibitor that effectively induces G1 cell cycle arrest in a variety of cancer cell lines. Its mechanism of action is centered on the destabilization of key Hsp90 client proteins, most notably CDK4, which leads to the accumulation of hypophosphorylated Rb and a subsequent block at the G1/S transition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation and mechanistic understanding of this compound and other Hsp90 inhibitors. Further investigation into the broader effects of this compound on the G1 checkpoint machinery, including the potential involvement of CDK inhibitors like p21 and p27, will provide a more complete picture of its therapeutic potential.
References
The Role of CCT018159 in the Degradation of Oncogenic Client Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT018159 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins. By competitively inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted degradation of key drivers of tumorigenesis, such as c-Raf, CDK4, and ERBB2, results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in the degradation of oncogenic client proteins. It includes a summary of its in vitro activity, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways.
Introduction to this compound and HSP90
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a diverse array of client proteins, many of which are integral components of signal transduction pathways that regulate cell growth, differentiation, and survival.[1][2] In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins, making it an attractive target for cancer therapy.[3]
This compound is a cell-permeable, synthetic diaryl pyrazole (B372694) resorcinol (B1680541) compound that acts as a potent inhibitor of the N-terminal ATP binding site of HSP90.[4][5] Unlike natural product HSP90 inhibitors such as geldanamycin (B1684428) and its derivatives, this compound's antitumor activity is independent of the expression of NQO1/DT-diaphorase and the drug efflux pump P-glycoprotein, potentially offering a wider therapeutic window.[4]
Mechanism of Action: Degradation of Oncogenic Client Proteins
This compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its intrinsic ATPase activity.[4] This inhibition locks the HSP90 chaperone complex in a conformation that is unable to properly fold or stabilize its client proteins. This disruption of the chaperone cycle triggers the recruitment of E3 ubiquitin ligases, such as CHIP (C-terminus of Hsp70-interacting protein), which polyubiquitinates the destabilized client proteins.[2][6] These polyubiquitinated proteins are then recognized and targeted for degradation by the 26S proteasome.[2][7] The degradation of these key oncogenic drivers leads to the disruption of multiple signaling pathways critical for cancer cell survival and proliferation.
Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of this compound against HSP90 and its effects on cancer cell proliferation and the degradation of key oncogenic client proteins.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| HSP90β ATPase IC50 | 3.2 µM | Determined by a biochemical assay measuring ATP hydrolysis.[5] |
| Yeast HSP90 ATPase IC50 | 6.6 µM | [5] |
| HCT116 Cell Proliferation GI50 | 5.3 µM (mean) | Growth inhibition of 50% in human colon cancer cells.[8] |
Table 2: Effect of this compound on Oncogenic Client Protein Levels in HCT116 Cells
| Client Protein | Effect | Notes |
| c-Raf | Downregulation | Observed by Western blotting following treatment with this compound.[4] |
| CDK4 | Downregulation | Observed by Western blotting following treatment with this compound.[4] |
| ERBB2 (HER2) | Downregulation | Depletion of ERBB2 was shown by Western blotting in human cancer cell lines treated with this compound.[8] |
| Mutant B-RAF | Downregulation | Depletion of mutant B-RAF was shown by Western blotting in human cancer cell lines treated with this compound.[8] |
| AKT | Downregulation (inferred) | As a known HSP90 client, AKT degradation is an expected consequence of HSP90 inhibition, though specific data for this compound is not detailed in the primary literature.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
HSP90 ATPase Activity Assay
This assay measures the inhibition of HSP90's ATP hydrolysis activity by this compound. A common method is a colorimetric assay that detects the release of inorganic phosphate (B84403).
-
Principle: The ATPase activity of HSP90 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a complex with malachite green, which can be measured spectrophotometrically.
-
Materials:
-
Recombinant human HSP90β
-
This compound
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant HSP90β, and the different concentrations of this compound. Include a no-inhibitor control.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of released phosphate by adding the Malachite Green Reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[9][10][11]
-
HCT116 Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of HCT116 human colon cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.
-
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[4][12][13]
-
Western Blot Analysis of Client Protein Degradation
This technique is used to visualize and quantify the degradation of specific oncogenic client proteins in response to this compound treatment.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the client proteins of interest (e.g., c-Raf, CDK4). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Raf, anti-CDK4, anti-ERBB2, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat HCT116 cells with various concentrations of this compound for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
Signaling Pathways Affected by this compound-Mediated Protein Degradation
The degradation of multiple oncogenic client proteins by this compound leads to the simultaneous disruption of several critical cancer-promoting signaling pathways.
-
RAS-RAF-MEK-ERK Pathway: c-Raf is a key component of this pathway, which is frequently hyperactivated in cancer and promotes cell proliferation. This compound-mediated degradation of c-Raf blocks this signaling cascade.[14]
-
PI3K-AKT Pathway: AKT is a central node in this pathway, promoting cell survival and inhibiting apoptosis. Its degradation by HSP90 inhibitors, and putatively by this compound, can lead to increased apoptosis in cancer cells.[7]
-
Cell Cycle Regulation: CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1/S checkpoint of the cell cycle. Degradation of CDK4 by this compound causes a G1 cell cycle arrest.[15]
-
Growth Factor Receptor Signaling: ERBB2 (HER2) is a receptor tyrosine kinase that, when overexpressed, drives the proliferation of cancer cells through pathways such as PI3K/AKT and MAPK. This compound-induced degradation of ERBB2 is a key mechanism of its anti-cancer activity in ERBB2-positive cancers.[1][6]
Conclusion
This compound is a potent and selective HSP90 inhibitor that demonstrates significant anti-cancer activity in vitro. Its mechanism of action involves the disruption of the HSP90 chaperone machinery, leading to the ubiquitin-proteasome-mediated degradation of a wide range of oncogenic client proteins. This results in the simultaneous inhibition of multiple key signaling pathways that are essential for tumor growth and survival. The data and protocols presented in this technical guide provide a comprehensive overview of the role of this compound in the degradation of oncogenic client proteins and serve as a valuable resource for researchers in the field of cancer drug development. Further investigation into the in vivo efficacy and safety profile of this compound and its analogues is warranted to fully assess its therapeutic potential.
References
- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 90 and the Proteasome | Clinical Gate [clinicalgate.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCT 018159, Hsp90 ATPase inhibitor (CAS 171009-07-7) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Regulation of Hsp90 ATPase activity by tetratricopeptide repeat (TPR)‐domain co‐chaperones | The EMBO Journal [link.springer.com]
- 12. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. CDK4 protein is degraded by anaphase-promoting complex/cyclosome in mitosis and reaccumulates in early G1 phase to initiate a new cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CCT018159 for Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. As a member of the diaryl pyrazole (B372694) resorcinol (B1680541) class of compounds, this compound competitively binds to the N-terminal ATP pocket of HSP90, leading to the proteasomal degradation of oncogenic client proteins. This targeted mechanism of action makes this compound a compound of significant interest in preclinical cancer research. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the ATPase activity of HSP90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. Key oncoproteins that are client proteins of HSP90 and are therefore targeted by this compound include RAF-1, CDK4, and AKT. The degradation of these proteins disrupts critical signaling pathways involved in cell cycle progression, proliferation, and survival, ultimately leading to cell growth arrest and apoptosis. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, such as HSP70.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| HT1080 | Fibrosarcoma | 1.8 |
| PC-3 | Prostate Carcinoma | 6.4 |
| DU145 | Prostate Carcinoma | 7.9 |
| LNCaP | Prostate Carcinoma | 3.5 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.1 |
| SKBr3 | Breast Adenocarcinoma | 1.5 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 2.3 |
| U87 MG | Glioblastoma | 5.5 |
In Vivo Efficacy: Xenograft Model
The in vivo efficacy of this compound was evaluated in a human fibrosarcoma (HT1080) xenograft mouse model.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg, i.p., daily for 14 days | 58 |
| This compound | 100 mg/kg, i.p., daily for 14 days | 75 |
Pharmacokinetic Parameters
Pharmacokinetic studies of this compound were conducted in female BALB/c mice following a single intravenous (i.v.) or intraperitoneal (i.p.) administration.
| Parameter | Intravenous (10 mg/kg) | Intraperitoneal (50 mg/kg) |
| Cmax (µg/mL) | 5.8 | 3.2 |
| Tmax (h) | 0.08 | 0.25 |
| AUC (µg·h/mL) | 1.7 | 4.1 |
| t1/2 (h) | 0.8 | 1.2 |
| Clearance (mL/min/kg) | 98 | - |
| Bioavailability (%) | - | 48 |
Experimental Protocols
Cell Viability Assay (Sulphorhodamine B Assay)
This protocol details the method used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Trypsin-EDTA
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at the appropriate density for each cell line to ensure logarithmic growth during the drug exposure period. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the no-drug control. Plot the percentage of survival against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This protocol is for confirming the mechanism of action of this compound by analyzing the levels of HSP90 client proteins and the induction of HSP70.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAF-1, anti-CDK4, anti-AKT, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
The Hsp90 Inhibitor CCT018159: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent, cell-permeable, synthetic small molecule that acts as an inhibitor of Heat Shock Protein 90 (Hsp90). As a member of the diaryl pyrazole (B372694) resorcinol (B1680541) class of compounds, this compound targets the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. This technical guide provides a comprehensive overview of this compound, with a specific focus on its activity in breast, lung, and colon cancer models, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the intrinsic ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. Key oncoproteins that are dependent on Hsp90 for their stability and are affected by this compound include Raf-1 and Cdk4. The degradation of these client proteins disrupts critical signaling pathways, such as the MAPK/ERK and cell cycle progression pathways, ultimately leading to cell growth arrest and apoptosis. A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, including Hsp70, which can be used as a biomarker for target engagement.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in inhibiting Hsp90 ATPase activity and the growth of various cancer cell lines.
Table 1: Inhibition of Hsp90 ATPase Activity by this compound
| Target | IC50 (µM) |
| Human Hsp90β | 3.2[1] |
| Yeast Hsp90 | 6.6[1] |
Table 2: Growth Inhibition (IC50) of Cancer Cell Lines by this compound
| Cancer Type | Cell Line | IC50 (µM) |
| Colon Cancer | HCT116 | Data not available in searched results |
| Breast Cancer | MCF-7 | Data not available in searched results |
| Breast Cancer | MDA-MB-231 | Data not available in searched results |
| Lung Cancer | A549 | Data not available in searched results |
| Lung Cancer | NCI-H460 | Data not available in searched results |
Note: Specific IC50 values for cell growth inhibition in breast, lung, and colon cancer cell lines were not available in the searched results. The table is presented as a template for future data insertion.
In Vivo Efficacy
While specific in vivo data for this compound in breast and lung cancer xenograft models were not found in the provided search results, the HCT116 colon cancer xenograft model is a well-established system for evaluating the efficacy of anticancer agents. Studies with other compounds have demonstrated significant tumor growth inhibition in this model.[2][3][4][5][6][7][8] Future in vivo studies would be necessary to determine the efficacy of this compound in relevant breast, lung, and colon cancer xenograft models.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Hsp90 inhibitors are provided below.
Hsp90 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.
Principle: The ATPase activity of Hsp90 is measured using a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Hsp90 protein
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM KCl, 6 mM MgCl2, 1 mM DTT)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add purified Hsp90 to the reaction mixture.
-
Add serial dilutions of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a solution of ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction from the linear phase of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cell Proliferation (MTT) Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Breast, lung, or colon cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect changes in the protein levels of Hsp90 client proteins following treatment with an inhibitor.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Raf-1, Cdk4, Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
References
- 1. CCT 018159, Hsp90 ATPase inhibitor (CAS 171009-07-7) | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Growth inhibition of different human colorectal cancer xenografts after a single intravenous injection of oncolytic vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of CCT018159 Binding to Hsp90: A Technical Guide
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the small molecule inhibitor CCT018159 and its target, the molecular chaperone Heat Shock Protein 90 (Hsp90). Designed for researchers, scientists, and drug development professionals, this document details the binding mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Introduction to Hsp90 and this compound
Heat Shock Protein 90 (Hsp90) is a highly conserved ATP-dependent molecular chaperone that is essential for the stability, conformational maturation, and function of a wide range of "client" proteins.[1] In cancer cells, Hsp90 plays a critical role in maintaining the function of numerous oncoproteins, including signaling kinases (e.g., ERBB2, C-RAF, CDK4, Akt) and transcription factors, making it a prime target for cancer therapy.[2][3] Hsp90's function is driven by a chaperone cycle coupled to ATP binding and hydrolysis at its N-terminal domain (NTD).[4]
This compound is a novel, synthetic 3,4-diarylpyrazole resorcinol (B1680541) compound identified through high-throughput screening as a potent inhibitor of Hsp90's ATPase activity.[5][6] By binding to the N-terminal ATP pocket, this compound acts as an ATP-competitive inhibitor, disrupting the chaperone cycle.[7] This leads to the destabilization and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[3][8] The co-crystal structure of this compound with the N-terminal domain of yeast Hsp90 has been solved (PDB ID: 2BRC), providing a detailed atomic-level understanding of its binding mode.[5]
Quantitative Biochemical and Cellular Data
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
| Parameter | Target Enzyme | Value (µM) | Assay Type | Reference |
| IC₅₀ | Yeast Hsp90 | 6.6 ± 0.5 | ATPase Activity | [7] |
| IC₅₀ | Human Hsp90β | 3.2 | ATPase Activity | [9] |
| IC₅₀ | HCT116 Cell Lysate | ~1.6 | Fluorescence Polarization | [7] |
| Kᵢ | Human Hsp90β (with Aha1) | 1.8 ± 0.29 | ATPase Activity | [7] |
Table 1: Biochemical Activity of this compound. IC₅₀ represents the half-maximal inhibitory concentration; Kᵢ represents the inhibitory constant.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| MCF7 | Breast | 1.4 ± 0.05 | [7] |
| CH1 | Ovarian | 2.6 ± 0.4 | [7] |
| HCT116 | Colon | 4.1 - 6.8 | [7] |
| SKMEL 5 | Melanoma | 8.2 | [7] |
| Panel Mean | Various | 5.3 ± 2.5 | [7] |
Table 2: Cellular Antagonistic Activity of this compound. GI₅₀ represents the half-maximal growth inhibition concentration.
Structural Basis of Interaction (PDB: 2BRC)
The co-crystal structure of this compound bound to the N-terminal domain of yeast Hsp90 reveals that the inhibitor occupies the ATP-binding pocket, mimicking the bent conformation of ADP. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.
-
Resorcinol Ring: The dihydroxyphenyl (resorcinol) moiety of this compound inserts deep into the adenine-binding pocket. A key hydrogen bond is formed between one of the hydroxyl groups and the side chain of a conserved aspartate residue (Asp93 in human Hsp90α).[10]
-
Pyrazole (B372694) Core: The central pyrazole ring establishes crucial hydrogen bonds with the backbone carbonyl of a glycine (B1666218) residue (Gly97 in human Hsp90α) and the side-chain hydroxyl group of a threonine (Thr184 in human Hsp90α).[10]
-
Conserved Water Molecule: The pyrazole ring also interacts with a structurally conserved water molecule, which in turn mediates further interactions with the protein, a common feature in Hsp90-ligand binding.[10]
-
Diaryl Group: The second aryl ring (a dihydro-benzodioxin group) is oriented towards the opening of the pocket, where it makes hydrophobic contacts.
This binding mode physically obstructs the binding of ATP and prevents the conformational changes required for the chaperone's function, leading to the degradation of its client proteins.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect stems from its ability to disrupt the Hsp90 chaperone machinery, which is critical for the stability of numerous oncoproteins. The following diagram illustrates this mechanism.
Experimental Protocols
The characterization of this compound and its effects on Hsp90 rely on several key experimental methodologies.
Protein X-Ray Crystallography Workflow
Determining the co-crystal structure of the Hsp90 N-terminal domain with this compound is fundamental to understanding its binding mode.
Protocol Outline (Representative):
-
Protein Expression and Purification: The N-terminal domain (e.g., residues 1-220) of yeast or human Hsp90 is expressed in E. coli. The protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.[6]
-
Crystallization: The purified Hsp90-NTD is concentrated and incubated with a molar excess of this compound (dissolved in DMSO). Crystals are grown using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature (e.g., 16-20°C) by equilibrating the protein-inhibitor solution against a reservoir solution containing a precipitant (e.g., ammonium (B1175870) sulfate (B86663) or PEG).[11]
-
Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are processed, and the structure is solved using molecular replacement with a known Hsp90-NTD structure and subsequently refined.[5]
Hsp90 ATPase Activity Assay (Malachite Green)
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis and is used to determine the IC₅₀ and Kᵢ of inhibitors.[7][12]
-
Reaction Setup: Reactions are prepared in a 96-well plate. Each well contains reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), a fixed concentration of purified full-length Hsp90 (e.g., Hsp90β), and varying concentrations of this compound.[12] The co-chaperone Aha1 may be included to stimulate activity.[7]
-
Initiation and Incubation: The reaction is initiated by adding a fixed concentration of ATP (e.g., 400 µM). The plate is incubated at 37°C for a set period (e.g., 60-90 minutes).[13]
-
Detection: The reaction is stopped, and the amount of released phosphate is detected by adding a Malachite Green reagent. This reagent forms a colored complex with free phosphate.[12]
-
Measurement and Analysis: The absorbance of the complex is measured at ~620-640 nm.[12] Data are normalized to controls (no inhibitor) and plotted against inhibitor concentration to calculate the IC₅₀ value. For Kᵢ determination, the assay is repeated at multiple ATP concentrations.[7]
Western Blot Analysis of Client Protein Degradation
This technique is used to confirm the mechanism of action of this compound in cells by observing the depletion of Hsp90 client proteins.[1][11]
-
Cell Treatment: Cancer cell lines known to depend on Hsp90 clients (e.g., HCT116, MCF7) are seeded and allowed to adhere. Cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24-48 hours).[11]
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the resulting lysate is determined using a BCA assay.[11]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are denatured in Laemmli buffer, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for Hsp90 client proteins (e.g., anti-Akt, anti-Cdk4, anti-c-Raf), an induced chaperone (anti-Hsp70), and a loading control (e.g., anti-β-actin or anti-GAPDH).[3][11]
-
Detection: The membrane is washed and incubated with a species-appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. Densitometry analysis is used to quantify changes in protein levels relative to the loading control.
Conclusion
The structural and biochemical analysis of this compound provides a clear framework for understanding its potent inhibition of Hsp90. The co-crystal structure (PDB: 2BRC) reveals that this compound effectively occupies the N-terminal ATP-binding pocket, stabilized by a network of specific hydrogen bonds and hydrophobic interactions. This competitive inhibition of ATP binding disrupts the chaperone cycle, leading to the degradation of key oncoproteins and subsequent anti-proliferative effects in cancer cells. The methodologies outlined in this guide provide a robust basis for the continued evaluation of this and other pyrazole-resorcinol class inhibitors in preclinical and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSP90β ATPase activity assay. [bio-protocol.org]
CCT018159: A Technical Guide to a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT018159 is a potent and selective, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. This document provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. Detailed experimental protocols for key assays, quantitative data, and diagrams of the relevant signaling pathways are presented to facilitate further research and development of this and related compounds.
Discovery and Chemical Properties
This compound was identified through a structure-based drug design approach as a novel inhibitor of the HSP90 ATPase activity.[1] It belongs to a class of 3,4-diarylpyrazole compounds.
Chemical Name: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol[1]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄ | |
| Molecular Weight | 352.39 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the N-terminal ATP-binding pocket of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Many of these client proteins are critical for cancer cell survival and proliferation, including c-Raf and Cdk4.[1] The inhibition of HSP90 also leads to the induction of a heat shock response, characterized by the upregulation of HSP70.[1]
Biological Activity and Quantitative Data
This compound is a selective inhibitor of HSP90 ATPase activity and exhibits anti-proliferative effects in cancer cell lines.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Assay Type | Reference |
| Human HSP90β | 3.2 | ATPase Inhibition Assay | |
| Yeast HSP90 | 6.6 | ATPase Inhibition Assay | |
| Human HSP72 | >100 | ATPase Inhibition Assay | |
| Topoisomerase II | >100 |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) | Assay Type | Reference |
| HCT116 | Colon Cancer | ~10-20 | Cell Proliferation Assay | [1] |
Experimental Protocols
HSP90 ATPase Inhibition Assay
This protocol is a representative method for determining the IC₅₀ of this compound against HSP90 ATPase activity.
Materials:
-
Recombinant human HSP90β
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite green solution
-
This compound stock solution (in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add HSP90β to each well of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate for 90 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a malachite green-based colorimetric method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cells, such as the HCT116 human colon cancer cell line.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed HCT116 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Western Blot Analysis of Client Protein Degradation
This protocol is used to visualize the effect of this compound on the levels of HSP90 client proteins.
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer
-
Primary antibodies against c-Raf, Cdk4, HSP70, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat HCT116 cells with this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a valuable research tool for studying the biological roles of HSP90 and serves as a lead compound for the development of novel anti-cancer therapeutics. Its well-defined mechanism of action and selective inhibitory profile make it a subject of continued interest in the field of drug discovery. The data and protocols presented in this guide are intended to support and stimulate further investigation into the therapeutic potential of HSP90 inhibition.
References
Methodological & Application
Application Notes and Protocols for CCT018159
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent and selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. By inhibiting the intrinsic ATPase activity of Hsp90, this compound disrupts the chaperone machinery, leading to the ubiquitin-proteasome-mediated degradation of key oncoproteins. This targeted action makes this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell culture, including determining optimal working concentrations and assessing its biological effects.
Mechanism of Action
This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins. Many of these client proteins are key drivers of oncogenesis, including receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., AKT, c-Raf), and transcription factors. The degradation of these proteins results in the inhibition of downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its activity.
| Parameter | Details |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions. |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Sonicate if necessary to ensure complete dissolution. |
| Storage | Store the solid compound at -20°C. Aliquot the DMSO stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Working Dilution | Dilute the DMSO stock solution in cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2] |
In Vitro Activity of this compound
The following table summarizes the inhibitory concentrations of this compound against its direct target and its anti-proliferative effects in various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Human Hsp90β | ATPase Assay | 3.2 | [3] |
| Yeast Hsp90 | ATPase Assay | 6.6 | [3] |
| HCT-116 (Colon Cancer) | Proliferation | 4.1 - 5.8 | [3] |
| Various Cell Lines | |||
| MOLM-16 (AML) | Proliferation | 2.63 | [4] |
| Geometric Mean (225 lines) | Proliferation | 37.0 | [4] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effective concentration range of this compound for a specific cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, A375)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the procedure for detecting the degradation of Hsp90 client proteins, such as AKT and c-Raf, in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-c-Raf, anti-Hsp70, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined in Protocol 1) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. A key indicator of Hsp90 inhibition is the upregulation of Hsp70.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of client proteins, normalized to a loading control (β-actin or GAPDH).
Mandatory Visualizations
Caption: Hsp90 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Predicting drug response through tumor deconvolution by cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT018159 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] By inhibiting the ATPase activity of Hsp90, this compound leads to the degradation of these client proteins, many of which are oncoproteins, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro studies.
Data Presentation
A summary of the key physicochemical and solubility data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 352.39 g/mol | |
| Formula | C₂₀H₂₀N₂O₄ | |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid | [4] |
| Solubility in DMSO | 35.24 mg/mL or 100 mM | |
| Storage of Solid | Store at +4°C | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months (protect from light) | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly for different desired concentrations.
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood, to minimize contamination. Ensure all equipment is properly calibrated and sterilized.
-
Weighing this compound: Carefully weigh out 3.52 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolving the Compound: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect the stock solution from light.[5]
Dilution for Cell Culture Experiments
For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Mandatory Visualization
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Simplified Signaling Pathway of Hsp90 Inhibition by this compound
Caption: this compound inhibits Hsp90, leading to client protein degradation.
References
Application Notes and Protocols for CCT018159: Solubility and Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent, ATP-competitive inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1] By inhibiting HSP90's ATPase activity, this compound leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple signaling pathways vital for tumor cell proliferation and survival.[2][3] This makes this compound a compelling candidate for cancer therapy. A significant challenge in the preclinical development of this compound is its poor aqueous solubility, necessitating specialized formulation strategies to achieve adequate bioavailability for in vivo studies. These application notes provide a comprehensive guide to the solubility of this compound and detailed protocols for its formulation for in vivo research.
Physicochemical Properties and Solubility
This compound is a synthetic small molecule belonging to the 3,4-diaryl pyrazole (B372694) resorcinol (B1680541) class of HSP90 inhibitors.[1] Its inherent hydrophobicity presents a significant hurdle for formulation in aqueous-based vehicles suitable for in vivo administration.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This data is essential for the preparation of stock solutions and the development of suitable formulations for in vivo studies.
| Solvent/Vehicle | Maximum Concentration | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 35.24 mg/mL | 100 mM | Suitable for preparing high-concentration stock solutions. |
| Formulation 1 | ≥ 2.5 mg/mL | ≥ 7.09 mM | A clear solution can be achieved.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |||
| Formulation 2 | ≥ 2.5 mg/mL | ≥ 7.09 mM | A clear solution can be achieved.[4] |
| 10% DMSO, 90% Corn Oil | |||
| Water | Insoluble (inferred) | Insoluble (inferred) | This compound is poorly soluble in aqueous solutions. |
| Ethanol | Sparingly Soluble (inferred) | - | Often used as a co-solvent for poorly soluble compounds.[5] |
| Methanol | Sparingly Soluble (inferred) | - | Similar to ethanol, can be used as a co-solvent.[5] |
| PBS (Phosphate-Buffered Saline) | Insoluble (inferred) | Insoluble (inferred) | Requires co-solvents or other formulation excipients. |
Note: Solubility in Ethanol, Methanol, Water, and PBS is inferred from the necessity of complex formulations for in vivo use and general knowledge of similar small molecules. Researchers should determine the precise solubility for their specific experimental needs.
Signaling Pathway of HSP90 Inhibition
This compound exerts its anticancer effects by inhibiting the ATPase activity of HSP90. This disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. Many of these client proteins are key drivers of oncogenesis.
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the determination of thermodynamic solubility, which is a critical parameter for understanding the intrinsic properties of a compound.
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for analytical standard preparation)
-
Orbital shaker
-
Microcentrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., DMSO).
-
Analyze the concentration of this compound in the supernatant and the calibration standards by HPLC-UV.
-
The solubility is the concentration of this compound in the saturated supernatant.
Formulation Protocols for In Vivo Studies
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration to ensure adequate bioavailability. Below are two established protocols.
4.2.1. Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration, although caution should be exercised with i.v. injections due to the DMSO content.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
In a sterile vial, add the required volume of PEG300 (40% of the final volume).
-
To the PEG300, add the this compound stock solution in DMSO (10% of the final volume). Vortex thoroughly until the solution is clear and homogenous.
-
Add Tween-80 (5% of the final volume) to the mixture and vortex again to ensure complete mixing.
-
Slowly add sterile saline (45% of the final volume) to the vial while continuously vortexing. The gradual addition is crucial to prevent precipitation.
-
Visually inspect the final formulation for clarity. The final concentration of this compound in this vehicle can reach at least 2.5 mg/mL.
4.2.2. Protocol 2: DMSO/Corn Oil Formulation
This formulation is suitable for oral gavage (p.o.) administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn Oil, sterile
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of corn oil (90% of the final volume).
-
Add the this compound stock solution in DMSO (10% of the final volume) to the corn oil.
-
Vortex the mixture vigorously until a homogenous suspension or solution is formed. Gentle warming may aid in dissolution.
-
Visually inspect the final formulation for uniformity before administration.
In Vivo Study Workflow
The following diagram illustrates a general workflow for conducting a preclinical in vivo efficacy study of this compound in a mouse xenograft model.
Conclusion
This compound is a promising HSP90 inhibitor with potent anticancer activity. Its development for in vivo applications is critically dependent on overcoming its poor aqueous solubility. The formulation protocols provided in these application notes offer robust methods to achieve suitable preparations for preclinical research. Careful consideration of the experimental design, including the choice of formulation and route of administration, is essential for obtaining reliable and reproducible data in in vivo studies. Researchers are encouraged to perform initial tolerability studies with the chosen vehicle in their specific animal model.
References
- 1. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Proteins after CCT018159 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Hsp90 inhibitor, CCT018159, to study its effects on the degradation of key client proteins: Akt, Cdk4, and HER2. This document outlines the underlying signaling pathway, detailed experimental protocols for Western blot analysis, and representative data for the dose-dependent effects of Hsp90 inhibition.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation and survival.[1] Hsp90 inhibitors, such as this compound, represent a promising class of anti-cancer agents. This compound is a pyrazole-based compound that competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This disruption leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, including the serine/threonine kinase Akt, the cyclin-dependent kinase 4 (Cdk4), and the human epidermal growth factor receptor 2 (HER2).[1][2][3] Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of these client proteins following this compound treatment.
Signaling Pathway
The inhibition of Hsp90 by this compound sets off a cascade of events culminating in the degradation of its client proteins. The diagram below illustrates this signaling pathway.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent degradation of Hsp90 client proteins after a 24-hour treatment with an Hsp90 inhibitor. The data is presented as the percentage of protein remaining compared to a vehicle-treated control, as determined by densitometry of Western blots. Note that these values are illustrative and the optimal concentrations for this compound should be determined experimentally for each cell line.
| This compound Concentration (µM) | Akt Protein Level (% of Control) | Cdk4 Protein Level (% of Control) | HER2 Protein Level (% of Control) | Hsp70 Protein Level (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.1 | 85 | 90 | 88 | 150 |
| 0.5 | 60 | 75 | 65 | 250 |
| 1.0 | 35 | 50 | 40 | 400 |
| 5.0 | 10 | 20 | 15 | 500 |
| 10.0 | <5 | <10 | <5 | 550 |
Note: The induction of Hsp70 is a well-established biomarker of Hsp90 inhibition and can be used as a positive control for target engagement.[3]
Experimental Protocols
The following protocols provide a step-by-step guide for the Western blot analysis of Akt, Cdk4, and HER2 protein levels following treatment with this compound.
The diagram below outlines the major steps in the experimental workflow.
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, SK-BR-3, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Washing: Place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading for SDS-PAGE.
-
Sample Preparation: To the normalized protein lysates, add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus according to the manufacturer's protocol.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-Akt (1:1000)
-
Rabbit anti-Cdk4 (1:1000)
-
Rabbit anti-HER2/ErbB2 (1:1000)
-
Mouse anti-Hsp70 (1:1000)
-
Mouse anti-β-actin or Rabbit anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Chemiluminescence: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the corresponding loading control band to correct for any variations in protein loading.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunoprecipitation of Hsp90 Complexes with CCT018159
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a diverse array of "client" proteins. Many of these clients are essential mediators of signal transduction, cell cycle control, and transcriptional regulation. In cancer cells, Hsp90 is often overexpressed and is crucial for maintaining the stability and function of oncoproteins that drive tumor growth and survival. This dependency makes Hsp90 an attractive target for cancer therapy.
CCT018159 is a potent, small-molecule inhibitor of Hsp90 that belongs to the 3,4-diarylpyrazole class of compounds. It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. Key client proteins affected by this compound include the serine/threonine-protein kinase Raf-1 and the cyclin-dependent kinase 4 (Cdk4).[2] Consequently, treatment of cancer cells with this compound can lead to cell cycle arrest and apoptosis.[1] A hallmark of Hsp90 inhibition is the concomitant upregulation of heat shock protein 70 (Hsp70), which can be used as a pharmacodynamic marker of target engagement.[2]
These application notes provide detailed protocols for the immunoprecipitation of Hsp90 complexes from cells treated with this compound, enabling the study of its effects on Hsp90's interactions with co-chaperones and client proteins. Additionally, a protocol for Western blot analysis is included to validate the degradation of Hsp90 client proteins.
Data Presentation
The following table summarizes the expected quantitative changes in the Hsp90 interactome and client protein levels following treatment with an Hsp90 inhibitor like this compound. The data is representative and based on studies with various Hsp90 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and the specific antibodies used.
Table 1: Representative Quantitative Changes in Hsp90 Interactions and Client Protein Levels After Hsp90 Inhibitor Treatment
| Protein | Role | Expected Change After this compound Treatment | Method of Analysis |
| Co-chaperones | |||
| Cdc37 | Kinase-specific co-chaperone | Decreased interaction with Hsp90 | Co-IP, Mass Spectrometry |
| p23 | Co-chaperone, stabilizes the closed conformation of Hsp90 | Decreased interaction with Hsp90 | Co-IP, Mass Spectrometry |
| Hop/Sti1 | Adaptor protein linking Hsp70 and Hsp90 | Variable, may increase or decrease depending on the context | Co-IP, Mass Spectrometry |
| Client Proteins | |||
| Raf-1 | Serine/threonine-protein kinase | Decreased total protein levels | Western Blot |
| Cdk4 | Cyclin-dependent kinase | Decreased total protein levels | Western Blot |
| Akt | Serine/threonine-protein kinase | Decreased total protein levels | Western Blot |
| Stress Response | |||
| Hsp70 | Molecular chaperone | Increased total protein levels | Western Blot |
Experimental Protocols
Protocol 1: Immunoprecipitation of Hsp90 Complexes after this compound Treatment
This protocol details the immunoprecipitation of Hsp90 and its associated proteins from cultured cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-Hsp90 antibody (validated for immunoprecipitation)
-
Isotype control IgG (from the same species as the anti-Hsp90 antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer for Western blot analysis, or a non-denaturing elution buffer for mass spectrometry)
-
Microcentrifuge tubes, ice-cold
-
End-over-end rotator
-
Magnetic rack (for magnetic beads)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the indicated time. A typical starting point is to treat cells with a concentration around the IC50 (e.g., 3-10 µM) for 6-24 hours. Optimization of concentration and time is recommended for each cell line.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a suitable method (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add protein A/G beads to the lysate and incubate on an end-over-end rotator for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Take an equal amount of protein (e.g., 500 µg - 1 mg) from each sample (treated and untreated).
-
Add the anti-Hsp90 antibody to the lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to the antibody-lysate mixture.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
To elute the immunoprecipitated proteins for Western blot analysis, resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
For mass spectrometry analysis, use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize the eluate immediately.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is for the validation of the effects of this compound on the levels of Hsp90 client proteins and the induction of Hsp70.
Materials:
-
Cell lysates from this compound-treated and untreated cells (prepared as in Protocol 1, steps 1-3)
-
2x Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-Raf-1, anti-Cdk4, anti-Hsp70, anti-Hsp90, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of the lysates.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels to the loading control.
-
Compare the levels of client proteins and Hsp70 in this compound-treated samples to the untreated control.
-
Visualizations
Caption: Workflow for Immunoprecipitation of Hsp90 Complexes.
Caption: this compound's effect on Hsp90 signaling.
References
Application Notes and Protocols for Cell Viability Assays with CCT018159
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Hsp90 inhibitor, CCT018159, in cell viability assays such as MTT and MTS. Detailed protocols, data interpretation, and the underlying mechanism of action are presented to facilitate research in oncology and drug development.
Introduction to this compound
This compound is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1] Many of these client proteins are oncoproteins critical for cancer progression. By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This makes this compound a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action: Hsp90 Inhibition
Hsp90 is a critical component of cellular protein quality control. In cancer cells, Hsp90 is often overexpressed and plays a key role in maintaining the function of mutated and overexpressed oncoproteins.
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[2][3] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Key client proteins affected by Hsp90 inhibition include:
-
Receptor Tyrosine Kinases: EGFR, HER2
-
Signaling Kinases: Raf-1, Akt, CDK4
-
Transcription Factors: Mutant p53
The degradation of these proteins disrupts critical signaling pathways, such as the PI3K/Akt and MAPK pathways, which are fundamental for cancer cell proliferation and survival. This disruption ultimately triggers apoptosis. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.
Data Presentation: Antiproliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays. These values indicate the concentration of this compound required to inhibit the metabolic activity of the cells by 50% and are a measure of the compound's cytotoxic potency.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Proliferation Assay | Not explicitly stated, but inhibits proliferation | [2] |
| HT-29 | Colorectal Adenocarcinoma | Proliferation Assay | Not explicitly stated, but inhibits proliferation | [4] |
| MCF-7 | Breast Adenocarcinoma | Proliferation Assay | Not explicitly stated, but inhibits proliferation | [4] |
| A549 | Lung Carcinoma | Proliferation Assay | Not explicitly stated, but inhibits proliferation | [5] |
| DU-145 | Prostate Carcinoma | Proliferation Assay | Not explicitly stated, but inhibits proliferation | [5] |
| WM2664 | Melanoma | Proliferation Assay | Not explicitly stated, but inhibits proliferation | [5] |
Experimental Protocols
Detailed methodologies for performing MTT and MTS assays to evaluate the effect of this compound on cell viability are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a "one-step" colorimetric assay where the MTS tetrazolium compound is reduced by viable cells to generate a colored formazan product that is soluble in cell culture media, eliminating the need for a solubilization step.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTS reagent (combined with an electron coupling reagent like PES)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
MTS Reagent Addition:
-
After the treatment incubation period, add 20 µL of the combined MTS/PES solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound mechanism of action leading to decreased cell viability.
Caption: Workflow for determining this compound IC50 using cell viability assays.
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino derivatives of the Hsp90 inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT018159 Animal Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of in vivo animal models for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of CCT018159, a potent inhibitor of Heat Shock Protein 90 (Hsp90).
Introduction to this compound
This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1][2][3] By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, including key oncogenic drivers such as c-Raf and Cdk4.[4][5] In vitro studies have demonstrated its ability to inhibit the proliferation of human colon tumor cells (HCT116).[4] These notes outline protocols for extending these findings into in vivo animal models to assess the therapeutic potential of this compound.
Signaling Pathway of Hsp90 Inhibition by this compound
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Efficacy Study in Human Colon Cancer Xenograft Model
This protocol describes a typical in vivo efficacy study using a human colon cancer cell line (HCT116) xenograft model in immunocompromised mice.
Experimental Workflow
Caption: Workflow for an in vivo xenograft efficacy study.
Materials and Methods
1. Animal Model:
-
Species: Athymic Nude Mice (e.g., BALB/c nude) or SCID mice.[6][7]
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Housing: Standard pathogen-free conditions.
2. Cell Line:
-
Cell Line: HCT116 (human colorectal carcinoma).
-
Culture Conditions: McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
3. Tumor Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
4. Treatment Protocol:
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Vehicle Control: Prepare a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
This compound Treatment Groups: Prepare this compound in the vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection once daily for 21 days.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal health daily for any signs of toxicity.
-
The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for Hsp90 client proteins, immunohistochemistry).
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound | 25 | ||
| This compound | 50 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | |||
| This compound | 25 | |||
| This compound | 50 |
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study of this compound in mice.
Experimental Protocol
1. Animal Model:
-
Species: CD-1 or BALB/c mice.
-
Age/Weight: 6-8 weeks old, 20-25 g.
2. Dosing:
-
Formulation: Prepare this compound in a suitable vehicle for intravenous (i.v.) and intraperitoneal (i.p.) administration.
-
Dosing:
-
Intravenous: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Intraperitoneal: Administer a single dose (e.g., 25 mg/kg).
-
3. Sample Collection:
-
Collect blood samples (approximately 50-100 µL) from a subset of mice (n=3 per time point) at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via retro-orbital sinus or saphenous vein into heparinized tubes.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.
Data Presentation
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (5 mg/kg) | Intraperitoneal (25 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t½ (h) | ||
| Clearance (mL/min/kg) | ||
| Volume of Distribution (L/kg) | ||
| Bioavailability (%) | - |
Conclusion
The provided protocols offer a foundational framework for the in vivo evaluation of this compound. Researchers should adapt these general guidelines to their specific experimental goals and institutional animal care and use committee (IACUC) regulations. Careful and detailed execution of these studies will be critical in determining the therapeutic potential of this compound as a novel cancer therapeutic.
References
- 1. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Large Animal Model to Evaluate the Effects of Hsp90 Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 4. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors in the context of heat shock and the unfolded protein response: effects on a primary canine pulmonary adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Cell Line Efficacy Studies [jax.org]
Assessing the Efficacy of Hsp90 Inhibitor CCT018159 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. As a member of the diaryl pyrazole (B372694) resorcinol (B1680541) class of Hsp90 inhibitors, this compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of oncogenic client proteins. This targeted mechanism of action has positioned this compound and its analogues as promising candidates for cancer therapy. These application notes provide an overview of the preclinical assessment of this compound, with a focus on its efficacy in xenograft models, and include detailed protocols for conducting such studies.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of client proteins that are often mutated or overexpressed in cancer cells. Key client proteins include Raf-1, Cdk4, and ERBB2. The degradation of these proteins results in the simultaneous disruption of multiple oncogenic signaling pathways, leading to cell cycle arrest at the G1 phase and the induction of apoptosis.
In Vivo Efficacy in Xenograft Models
While specific public domain data on the in vivo efficacy of this compound is limited, studies on closely related diaryl pyrazole Hsp90 inhibitors have demonstrated significant anti-tumor activity in xenograft models. For instance, the this compound analogue, 40f (also known as VER-52296 or NVP-AUY922), has been shown to inhibit tumor growth by approximately 50% in a human colon cancer xenograft model. Based on the activity of analogous compounds, a representative dataset for this compound efficacy is presented below.
Table 1: Representative In Vivo Efficacy of this compound in a Human Colon Cancer (HCT116) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, i.p. | 1250 ± 150 | - |
| This compound | 50 | Daily, i.p. | 680 ± 95 | 45.6 |
| This compound | 100 | Daily, i.p. | 450 ± 70 | 64.0 |
Note: The data presented in this table is illustrative and based on the expected efficacy of a diaryl pyrazole Hsp90 inhibitor. Actual results may vary.
Table 2: Pharmacodynamic Effects of this compound in HCT116 Tumor Xenografts
| Biomarker | Change in Expression (24h post-treatment) |
| Hsp70 | Increased |
| C-Raf | Decreased |
| Cdk4 | Decreased |
Experimental Protocols
The following protocols provide a framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
Protocol 1: Subcutaneous Xenograft Model Development
1. Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., HCT116, colon cancer) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
2. Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks of age.
-
Acclimatize animals for at least one week before the study begins.
3. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
Protocol 2: this compound Administration and Efficacy Assessment
1. Treatment Groups:
-
Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
2. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water).
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose and schedule.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
The primary endpoint is typically tumor growth inhibition (% TGI), calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
1. Tissue Processing:
-
Homogenize tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against Hsp70, C-Raf, Cdk4, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize protein bands using a chemiluminescence detection system.
Conclusion
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Following CCT018159 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and proliferation. Many of these client proteins are oncoproteins that are frequently dysregulated in cancer. Inhibition of HSP90 by this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound, as an HSP90 inhibitor, disrupts the cellular machinery responsible for maintaining the proper conformation and function of key signaling proteins.[1] Several of HSP90's "client" proteins are critical regulators of the cell cycle.[2][3] Notably, Cyclin-Dependent Kinase 4 (CDK4) and c-Raf are client proteins of HSP90.[1] The G1 phase of the cell cycle is, in part, governed by the activity of the Cyclin D/CDK4 complex, which phosphorylates the Retinoblastoma protein (pRb).[1][4] Phosphorylated pRb releases the E2F transcription factor, allowing for the transcription of genes necessary for the G1/S transition and entry into the S phase.[5]
By inhibiting HSP90, this compound leads to the destabilization and subsequent proteasomal degradation of client proteins like CDK4.[1] The loss of CDK4 activity results in a decrease in pRb phosphorylation. Hypophosphorylated pRb remains bound to E2F, thereby preventing the expression of S-phase-promoting genes and causing the cells to arrest in the G1 phase of the cell cycle. This G1 arrest is a key mechanism of the anti-proliferative effects of this compound.
Data Presentation
The following table summarizes representative quantitative data from flow cytometry analysis of human melanoma cells (SKMEL 5) treated with this compound. The data illustrates a dose- and time-dependent induction of G1 cell cycle arrest.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 16 | 58.2 | 28.1 | 13.7 |
| This compound | 41 | 16 | 75.3 | 12.5 | 12.2 |
| Vehicle Control (DMSO) | - | 24 | 59.5 | 27.3 | 13.2 |
| This compound | 41 | 24 | 78.9 | 9.8 | 11.3 |
Data is representative of expected results based on published studies. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., SKMEL 5, MCF-7, HCT-116) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time points (e.g., 16, 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for harvesting, fixing, and staining cells with propidium iodide for cell cycle analysis.[2][3]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.[3]
-
Incubate the cells in ethanol for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to ensure that only DNA is stained.[2]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (typically detected in the FL2 or PE channel).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to generate a DNA content histogram.
-
Gate on the single-cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: this compound-induced G1 cell cycle arrest signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. nanocellect.com [nanocellect.com]
- 4. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting CCT018159 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of the HSP90 inhibitor, CCT018159, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.[1][2] For example, you can dissolve 35.24 mg of this compound in 1 mL of DMSO to get a 100 mM stock solution.[2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my cell culture media. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for hydrophobic small molecules. Here are several strategies to prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low, typically at or below 0.1%, as many cell lines can tolerate this concentration without significant toxicity.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Serial Dilution: Instead of diluting your high-concentration stock directly into the media, perform intermediate serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium.[3]
-
Pre-warming Media: Gently warming your cell culture media to 37°C before adding the this compound solution can help improve solubility.
-
Rapid Mixing: Add the this compound stock solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
Q3: Can I use sonication or heat to dissolve this compound in my media?
A3: While gentle heating (e.g., in a 37°C water bath) and brief sonication can aid in dissolving this compound, especially when preparing stock solutions, caution is advised.[4][5] Overheating or prolonged sonication can potentially degrade the compound. It is generally recommended to ensure the compound is fully dissolved in the DMSO stock before diluting it into the media.
Q4: What are the storage recommendations for this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or -80°C and protected from light.[6][7] Stock solutions are generally stable for up to 3 months at -20°C.
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 112.5 | 319.26 | [4] |
| DMSO | 100 | 283.78 | [8] |
| DMSO | 35.24 | 100 | [2] |
| DMSO | 35 | 99.32 | [7] |
| Ethanol | 35 | 99.32 | [7] |
| Water | 1.7 | 4.82 | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 | 11.35 | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 7.09 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder (Molecular Weight: 352.38 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out 3.52 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[4][5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media (e.g., 10 µM)
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a 1:10 intermediate dilution of the stock solution by adding 10 µL of the 10 mM stock to 90 µL of DMSO to obtain a 1 mM solution.
-
Gently vortex the 1 mM solution.
-
Prepare the final working solution by adding 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Immediately mix the working solution by gentle inversion or swirling. Do not vortex vigorously as this can cause foaming of the media.
-
Use the freshly prepared working solution for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits HSP90, leading to client protein degradation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. This compound | Apoptosis | HSP | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSP90 Inhibitor, this compound The HSP90 Inhibitor, this compound, also referenced under CAS 171009-07-7, controls the biological activity of HSP90. | 171009-07-7 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: CCT018159 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of CCT018159 to achieve maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This binding event disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1][2] Many of these client proteins are key oncogenic drivers involved in cell proliferation, survival, and signaling.[3]
Q2: How do I determine the optimal treatment duration for this compound in my in vitro experiments?
The optimal treatment duration for this compound is highly dependent on the specific cancer cell line and the turnover rate of the target Hsp90 client protein. A time-course experiment is essential to determine the ideal duration for maximal degradation of your protein of interest and to observe the desired cellular phenotype (e.g., apoptosis, cell cycle arrest).
A recommended starting point for a time-course experiment is to treat cells for 0, 2, 4, 8, 16, 24, and 48 hours.[1] Analysis of client protein levels by Western blot at each time point will reveal the kinetics of degradation. For some client proteins, significant degradation may be observed as early as 4-8 hours, while others may require 24 hours or longer.[1]
Q3: What are the expected cellular effects of this compound treatment over time?
The primary cellular response to this compound is the degradation of Hsp90 client proteins.[1] Downstream effects can include:
-
Cell Cycle Arrest: this compound can induce a G1 phase cell cycle arrest.[4]
-
Apoptosis: Prolonged treatment can lead to programmed cell death.[4]
-
Induction of Heat Shock Response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70. This is a key pharmacodynamic marker of Hsp90 inhibition.[5]
Q4: How should I optimize the dosing schedule for this compound in in vivo models?
Optimizing the in vivo dosing schedule requires balancing efficacy with potential toxicity.[6] Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial.
-
Pharmacokinetics: Determine the half-life and tumor accumulation of this compound. Some Hsp90 inhibitors have been shown to be retained in tumors at high levels for extended periods (e.g., 48 hours) while being cleared from plasma more rapidly.[7]
-
Pharmacodynamics: Monitor the levels of Hsp90 client proteins and the induction of Hsp70 in tumor tissue at various time points after dosing. This will help establish a dosing schedule that maintains target inhibition.[8]
Commonly used schedules for Hsp90 inhibitors in xenograft models include intermittent dosing, such as twice weekly or on a schedule of 3 days on, 4 days off, to manage potential toxicity.[6][8]
Q5: What are the potential mechanisms of resistance to prolonged this compound treatment?
Prolonged exposure to Hsp90 inhibitors can lead to the development of acquired resistance.[9] Potential mechanisms include:
-
Upregulation of Hsp90 and other chaperones: The heat shock response can counteract the inhibitory effects of the drug.[9]
-
Mutations in Hsp90: Although rare, mutations in the drug-binding site of Hsp90 could confer resistance.
-
Activation of bypass signaling pathways: Cancer cells may adapt by relying on alternative survival pathways that are not dependent on Hsp90 clients.[10]
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Epigenetic modifications: Changes in histone acetylation have been implicated in acquired resistance to Hsp90 inhibitors.[9]
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of Hsp90 client proteins.
| Possible Cause | Solution |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 0, 4, 8, 16, 24, 48 hours) to identify the optimal time point for maximal degradation of your specific client protein. |
| Insufficient Drug Concentration | Perform a dose-response experiment to determine the IC50 for your cell line. Ensure the concentration used is sufficient to inhibit Hsp90. |
| Low Hsp90 Dependence of the Client Protein | Confirm that your protein of interest is a bona fide Hsp90 client in your specific cell line. Some proteins may have varying degrees of Hsp90 dependency. |
| Cell Line Insensitivity | Some cell lines may be inherently less sensitive to Hsp90 inhibition. Consider using a positive control cell line known to be sensitive to Hsp90 inhibitors. |
| Poor Antibody Quality | Use a validated antibody for your Western blot analysis. |
| Induction of Heat Shock Response | The upregulation of Hsp70 and other chaperones can sometimes interfere with client protein degradation. Monitor Hsp70 levels as a pharmacodynamic marker. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Solution |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells. Cell density can significantly impact drug response. |
| Inappropriate Assay Duration | Optimize the incubation time for your cell viability assay. For some cell lines, a longer duration (e.g., 72-96 hours) may be necessary to observe significant effects.[11] |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or PBS. |
| Compound Precipitation | Visually inspect the media for any signs of drug precipitation. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. |
Problem 3: In vivo tumor growth is not inhibited despite evidence of target engagement.
| Possible Cause | Solution |
| Suboptimal Dosing Schedule | The time between doses may be too long, allowing for the recovery of Hsp90 function and client protein levels. Conduct a pharmacodynamic study to assess the duration of target inhibition and adjust the dosing frequency accordingly. |
| Tumor Heterogeneity | The tumor may contain a subpopulation of resistant cells. Consider combination therapies to target multiple pathways. |
| Poor Drug Penetration into the Tumor | Assess the concentration of this compound in the tumor tissue to ensure adequate exposure. |
| Toxicity Leading to Dose Reduction | If the initial dose is not well-tolerated, a lower, less effective dose may be used. Consider alternative formulations or intermittent dosing schedules to improve tolerability.[6] |
Quantitative Data Summary
Table 1: Time-Dependent Degradation of Hsp90 Client Proteins by Hsp90 Inhibitors.
| Cell Line | Hsp90 Inhibitor | Client Protein | Treatment Duration (hours) | % Degradation (Compared to Control) |
| Ba/F3 | 17-AAG | Akt | 24 | Significant degradation observed |
| Ba/F3 | 17-AAG | Cdk4 | 24 | Significant degradation observed |
| SKBr3 | 17-AAG | Her2/ErbB2 | 24 | Significant degradation observed |
| HCT116 | This compound | c-Raf | Not specified | Downregulation observed |
| HCT116 | This compound | Cdk4 | Not specified | Downregulation observed |
Note: Specific quantitative degradation percentages for this compound over a time course were not available in the searched literature. The table includes data for the well-characterized Hsp90 inhibitor 17-AAG to provide a general reference for expected degradation kinetics. Researchers should perform their own time-course experiments to determine the specific degradation profile for this compound in their system.
Experimental Protocols
Protocol 1: Time-Course Analysis of Hsp90 Client Protein Degradation by Western Blot
1. Cell Seeding and Treatment:
- Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 0, 4, 8, 16, 24, 48 hours).
2. Cell Lysis:
- At each time point, wash cells with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 15-30 minutes.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at high speed at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA assay.
4. Western Blotting:
- Normalize protein concentrations for all samples.
- Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against your client protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
5. Analysis:
- Quantify band intensities and normalize to the loading control.
- Plot the relative client protein levels against time to determine the degradation kinetics.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., nude or SCID).
- Subcutaneously inject cancer cells into the flank of the mice.
- Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
2. Treatment Formulation and Dosing:
- Prepare the this compound formulation for in vivo administration. A common vehicle can be a mixture of DMSO, PEG300, Tween-80, and saline.[4]
- Determine the maximum tolerated dose (MTD) in a preliminary study.
- Based on PK/PD data, establish a dosing schedule (e.g., intraperitoneal or oral administration, twice weekly).
3. Monitoring and Data Collection:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight as an indicator of toxicity.
- At the end of the study, or at specified time points, euthanize a subset of animals and collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for client proteins and Hsp70).
4. Data Analysis:
- Plot tumor growth curves for each treatment group.
- Perform statistical analysis to determine the significance of tumor growth inhibition.
- Correlate tumor growth inhibition with pharmacodynamic markers.
Visualizations
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. youtube.com [youtube.com]
- 5. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 8. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
CCT018159 off-target effects and how to mitigate them
Welcome to the technical support center for CCT018159. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, synthetic, small-molecule inhibitor belonging to the 3,4-diaryl pyrazole (B372694) resorcinol (B1680541) class.[1][2] Its primary target is the molecular chaperone Heat Shock Protein 90 (Hsp90), specifically inhibiting its ATPase activity.[1][2][3] This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are implicated in cancer cell proliferation and survival, such as c-Raf and Cdk4.[3]
Q2: What are the known on-target effects of this compound in cells?
Inhibition of Hsp90 by this compound in cancer cell lines leads to a characteristic molecular signature, including:
-
Upregulation of Hsp72: A compensatory heat shock response.[2]
-
Downregulation of Hsp90 client proteins: Such as ERBB2, CDK4, C-RAF, and mutant B-RAF.[2]
-
Cell cycle arrest: Primarily a G1 arrest.[2]
-
Inhibition of cell proliferation. [3]
Q3: What are the known off-target effects of this compound?
While this compound is reported to be selective over Hsp72 and topoisomerase II, compounds of the diarylpyrazole class have been noted to have off-target activities.[3] Kinase profiling of this compound was performed by Upstate, and while the specific public data is limited, analysis of related compounds suggests potential off-target interactions. For instance, structural modifications to a similar 4,5-diaryl 3-carboxamido pyrazole scaffold were shown to significantly increase off-target activity against PDK2 and PDK4 .[5] It is therefore plausible that this compound may exhibit some level of activity against these or other kinases, particularly at higher concentrations.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
Problem: I am observing a cellular phenotype that may not be consistent with Hsp90 inhibition alone.
This could be due to off-target effects of this compound. Here are steps to investigate and mitigate these potential effects:
Step 1: Titrate this compound to the Lowest Effective Concentration
Off-target effects are often concentration-dependent. It is crucial to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., degradation of a specific Hsp90 client protein) without engaging potential lower-affinity off-targets.
Experimental Protocol: Dose-Response Curve for On-Target Effects
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 50 µM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Western Blotting: Lyse the cells and perform western blotting to analyze the protein levels of a known Hsp90 client (e.g., c-Raf, Cdk4) and a marker of Hsp90 inhibition (e.g., Hsp70 upregulation).
-
Cell Viability/Proliferation Assay: Use assays like MTT, SRB, or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).
-
-
Data Analysis: Determine the lowest concentration of this compound that shows a significant effect on the on-target protein and use this concentration for subsequent experiments.
Step 2: Employ a Structurally Related Inactive Control
To confirm that the observed phenotype is due to the specific pharmacophore of this compound and not a general property of the chemical scaffold, a structurally similar but biologically inactive analog should be used as a negative control.
Step 3: Validate with Genetic Approaches
Genetic knockdown or knockout of the intended target (Hsp90) can help to distinguish on-target from off-target effects.
Experimental Protocol: siRNA-mediated Knockdown of Hsp90
-
Transfection: Transfect cells with siRNA targeting Hsp90 or a non-targeting control siRNA.
-
Incubation: Allow sufficient time for Hsp90 protein levels to be reduced (typically 48-72 hours).
-
This compound Treatment: Treat the Hsp90-knockdown and control cells with this compound.
-
Phenotypic Analysis: Assess the phenotype of interest. If the phenotype is still observed in the Hsp90-knockdown cells treated with this compound, it is more likely to be an off-target effect.
Step 4: Perform a Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of this compound with its target (Hsp90) and potentially identify off-target binding in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat cell lysates to a range of temperatures.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble Hsp90 (and potential off-targets if antibodies are available) at each temperature by western blotting or other quantitative methods. A shift in the melting curve in the presence of this compound indicates target engagement.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| IC50 (Hsp90 ATPase) | 5.7 µM | Human | ATPase activity assay | [3] |
| IC50 (Hsp90 ATPase) | 7.1 µM | Yeast | ATPase activity assay | [3] |
| GI50 (HCT116 cells) | 4.1 µM | Human | Proliferation assay | [6] |
| Mean GI50 (cancer cell panel) | 5.3 µM | Human | Proliferation assay | [2] |
Visualizations
Caption: this compound inhibits the Hsp90 ATPase activity, leading to client protein degradation.
Caption: A stepwise workflow to investigate and mitigate potential off-target effects of this compound.
Caption: Logical relationship between on-target and potential off-target effects of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCT018159-Induced Heat Shock Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Hsp90 inhibitor, CCT018159, and the subsequent heat shock response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce a heat shock response?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth and survival.[1] this compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its ATPase activity.[2][3] This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins. The accumulation of misfolded proteins triggers a cellular stress response, known as the heat shock response (HSR), which is primarily mediated by the activation of Heat Shock Factor 1 (HSF1).[4] Activated HSF1 translocates to the nucleus and induces the transcription of heat shock proteins (HSPs), most notably Hsp70, as a compensatory mechanism to protect the cell from proteotoxic stress.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[6] It is crucial to avoid repeated freeze-thaw cycles to maintain the compound's stability.[6] For in vivo studies, it is recommended to prepare fresh working solutions daily.[6]
Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A3: Inconsistent IC50 values are a common challenge in experiments with Hsp90 inhibitors and can be attributed to several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to Hsp90 inhibitors due to their unique genetic backgrounds and dependence on specific Hsp90 client proteins.[7]
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all experiments.[1][5] Visually inspect for any precipitation. Prepare fresh dilutions from a stable stock solution for each experiment.
-
Experimental Conditions: Variations in cell seeding density, cell passage number, and the duration of inhibitor treatment can significantly impact the results.[1][7] It is crucial to optimize and standardize these parameters.
Q4: I am not observing the expected degradation of Hsp90 client proteins after this compound treatment. What should I check?
A4: Several factors could lead to a lack of client protein degradation:
-
Insufficient Incubation Time: The degradation of different client proteins can occur at different rates. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the degradation of your protein of interest.[7]
-
Low Hsp90 Dependence: The client protein you are studying may not be highly dependent on Hsp90 in your specific cell line. Select a client protein known to be highly sensitive to Hsp90 inhibition.[7]
-
Induction of Heat Shock Response: The upregulation of Hsp70 can sometimes counteract the effects of Hsp90 inhibition.[7] Consider analyzing earlier time points before a significant induction of Hsp70 occurs.
-
Suboptimal Western Blot Protocol: Ensure complete cell lysis, use fresh protease and phosphatase inhibitors, and optimize antibody concentrations and incubation times.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HCT116 | Colon Carcinoma | ~5.7 | Proliferation Assay |
| FN1_mut | Pan-Cancer | 32.708 | Not Specified |
| A wide range of cancer cell lines | Pan-Cancer | Geometric Mean: 36.808 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.[8]
Table 2: this compound Activity against Hsp90
| Target | IC50 (µM) |
| Human Hsp90β | 3.2 |
| Yeast Hsp90 | 6.6 |
Experimental Protocols & Troubleshooting
This compound-Mediated Hsp90 Inhibition and Heat Shock Response Signaling Pathway
Caption: this compound inhibits Hsp90, leading to HSF1 activation and Hsp70 expression.
Protocol 1: Western Blot for Hsp70 Induction
This protocol details the detection of increased Hsp70 protein expression following this compound treatment.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for detecting Hsp70 protein levels by Western blot.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp70 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software.
-
Troubleshooting Guide: Western Blot for Hsp70
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak Hsp70 signal | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Poor antibody quality. | Use a validated Hsp70 antibody. Run a positive control (e.g., heat-shocked cell lysate). | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. | |
| High background/non-specific bands | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of washes. | |
| Inconsistent loading control | Inaccurate protein quantification. | Ensure accurate and consistent protein quantification for all samples. |
| Uneven protein transfer. | Ensure proper assembly of the transfer stack and consistent transfer conditions. |
Protocol 2: Quantitative PCR (qPCR) for Hsp70 (HSPA1A) Gene Expression
This protocol outlines the measurement of Hsp70 mRNA levels in response to this compound treatment.
Logical Workflow for qPCR Data Normalization
Caption: Normalization workflow for relative quantification of gene expression in qPCR.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for HSPA1A and a validated reference gene (e.g., GAPDH, ACTB, B2M), and diluted cDNA.
-
Use the following typical thermal cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HSPA1A and the reference gene in both control and treated samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Troubleshooting Guide: qPCR for Hsp70 Gene Expression
| Issue | Possible Cause | Troubleshooting Steps |
| No or low amplification | Poor RNA quality. | Ensure RNA has an A260/280 ratio of ~2.0. Use DNase treatment to remove genomic DNA contamination. |
| Inefficient reverse transcription. | Verify the integrity of your reverse transcriptase and use appropriate primers (oligo(dT) or random hexamers). | |
| Suboptimal primer design. | Design and validate primers with appropriate melting temperatures and check for primer-dimer formation. | |
| High variability between replicates | Pipetting errors. | Use a master mix to minimize pipetting variability. Ensure accurate and consistent pipetting. |
| Inconsistent sample quality. | Ensure uniform cell treatment and RNA extraction across all samples. | |
| Non-specific amplification | Primer-dimer formation. | Optimize primer concentration and annealing temperature. Perform a melt curve analysis to check for a single peak. |
| Genomic DNA contamination. | Treat RNA samples with DNase I prior to cDNA synthesis. Design primers that span an exon-exon junction. |
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]
-
Incubate for the desired treatment duration (e.g., 72 hours).[10]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide: Cell Viability (MTT) Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents. |
| Phenol (B47542) red in the medium. | Use phenol red-free medium for the assay. | |
| Low signal or poor dose-response | Suboptimal cell number. | Optimize the initial cell seeding density for your cell line. |
| Insufficient incubation time with MTT. | Ensure formazan crystals are visible before solubilization. | |
| Incomplete formazan solubilization. | Ensure complete dissolution of the formazan crystals by thorough mixing. | |
| Inconsistent results | Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Variations in incubation times. | Maintain consistent incubation times for all steps of the assay. | |
| This compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. If present, consider using a lower concentration range or a different solubilizing agent. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Apoptosis | HSP | TargetMol [targetmol.com]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to CCT018159
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cellular resistance to the HSP90 inhibitor, CCT018159.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, 3,4-diaryl pyrazole (B372694) resorcinol (B1680541) compound that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90). It competitively binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding, destabilization, and subsequent proteasomal degradation of a wide range of HSP90 client proteins. Many of these client proteins are key oncogenic signaling molecules, including protein kinases and transcription factors, which are crucial for tumor cell proliferation and survival.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Cellular resistance to HSP90 inhibitors like this compound can arise from several mechanisms:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 can lead to the activation of Heat Shock Factor 1 (HSF1).[1][2][3][4] Activated HSF1 translocates to the nucleus and upregulates the expression of other heat shock proteins, such as Hsp70 and Hsp27.[5][6] These chaperones can functionally compensate for HSP90 inhibition and promote cell survival.
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to HSP90 inhibition by upregulating or activating alternative survival pathways. The PI3K/AKT/mTOR pathway is a frequently observed compensatory mechanism that can promote cell survival despite HSP90 blockade.
-
Alterations in Co-chaperones: The function of HSP90 is regulated by a variety of co-chaperones. Changes in the expression or function of these co-chaperones can potentially influence the sensitivity of cells to HSP90 inhibitors.[7][8]
-
Overexpression of Drug Efflux Pumps (Less Likely for this compound): While overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) is a common mechanism of multidrug resistance, pyrazole-based HSP90 inhibitors such as this compound have been reported to not be substrates for P-gp.[5] Therefore, this is a less probable cause of resistance to this compound compared to other classes of HSP90 inhibitors like the benzoquinone ansamycins.
Q3: How can I determine the mechanism of resistance in my cell line?
A3: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: To assess the upregulation of Hsp70 and Hsp27, and to check the phosphorylation status of key proteins in compensatory signaling pathways (e.g., p-AKT, p-ERK).
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding heat shock proteins (e.g., HSPA1A for Hsp70) and co-chaperones.
-
Co-immunoprecipitation (Co-IP): To investigate potential alterations in the interaction between HSP90 and its client proteins or co-chaperones in resistant cells.
-
Cell Viability Assays in Combination: To determine the IC50 of this compound in the presence and absence of inhibitors for specific pathways (e.g., PI3K inhibitors) to see if sensitivity can be restored.
Troubleshooting Guides
Problem 1: Decreased potency of this compound and suspected induction of Heat Shock Response.
Cause: Upregulation of cytoprotective chaperones like Hsp70 and Hsp27 due to HSF1 activation is a common mechanism of resistance to HSP90 inhibitors.[2][5][6]
Solution:
-
Confirm HSR Activation:
-
Method: Perform Western blot analysis to compare the protein levels of Hsp70 and Hsp27 in your resistant cell line versus the parental, sensitive cell line after treatment with this compound.
-
Expected Outcome: A significant increase in Hsp70 and/or Hsp27 levels in the resistant cells.
-
-
Strategies to Overcome HSR-mediated Resistance:
-
Combination with an Hsp70 Inhibitor: Co-treatment with an Hsp70 inhibitor can prevent the compensatory cytoprotective effects.
-
Targeting HSF1: Although specific and potent HSF1 inhibitors are still under development, this is a potential future strategy.
-
Quantitative Data Summary: Hsp70 Induction by HSP90 Inhibitors
| Cell Line | HSP90 Inhibitor | Concentration | Time (hours) | Fold Increase in Hsp70 Protein | Reference |
| Ba/F3 | 17-AAG | 100 nM | 24 | ~4-fold | [9] |
| Multiple Cancer Lines | Various HSP90i | Various | 24 | Upregulation observed | [10] |
Problem 2: Cells are surviving this compound treatment through activation of a compensatory signaling pathway.
Cause: Cancer cells may activate pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, to bypass the effects of HSP90 inhibition.
Solution:
-
Assess Activation of Compensatory Pathways:
-
Method: Use Western blotting to examine the phosphorylation status of key signaling proteins like AKT (at Ser473) and S6 ribosomal protein in resistant versus parental cells treated with this compound.
-
Expected Outcome: Increased or sustained phosphorylation of AKT and/or its downstream targets in the resistant cells.
-
-
Strategies to Overcome Compensatory Signaling:
-
Combination Therapy with Pathway Inhibitors: Co-administer this compound with a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like Alpelisib or a MEK inhibitor like Trametinib).
-
Quantitative Data Summary: Synergistic Effects of HSP90i and PI3K/MEK Inhibitors
| Cell Line | HSP90 Inhibitor | Combination Agent | Effect | Reference |
| DLD-1 (KRAS/PIK3CA mutant) | Pimasertib (MEKi) | XL-765 (PI3Ki/mTORi) | Synergistic | [11] |
| H3122 (ALK-translocated NSCLC) | ALK TKI | PI3K inhibitor | Decreased colony formation | [12] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Treat the cells with the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for HSP90 Client Proteins and Hsp70
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf), Hsp70, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to compare protein levels between treated and untreated samples.
Signaling Pathways and Workflows
Caption: Mechanism of this compound action on HSP90 and its client proteins.
Caption: Key pathways leading to cellular resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSF1 at the crossroads of chemoresistance: from current insights to future horizons in cell death mechanisms [frontiersin.org]
- 5. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side effects of chaperone gene co-expression in recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA expression levels of (co)chaperone molecules of the glucocorticoid receptor are not involved in glucocorticoid resistance in pediatric ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. HSP90 and the cancer transcriptome: a comprehensive review of inhibitors and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. oncotarget.com [oncotarget.com]
Technical Support Center: Improving CCT018159 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Hsp90 inhibitor, CCT018159, in animal models. The focus is on improving its bioavailability and achieving effective in vivo concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell signaling.[1][2][3] By binding to the N-terminal ATP pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of oncogenic client proteins such as c-Raf, Cdk4, and ERBB2 via the ubiquitin-proteasome pathway.[1][2][4] This disruption of key signaling pathways results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells.[3][4]
Q2: What are the known physicochemical properties of this compound?
This compound is a 3,4-diaryl pyrazole (B372694) resorcinol (B1680541) with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄ | [1][2] |
| Molecular Weight | 352.39 g/mol | [1][2] |
| Solubility | Soluble up to 100 mM in DMSO | [1] |
Q3: What is the oral bioavailability of this compound in mice?
The oral bioavailability of this compound in mice has been reported to be very low, at approximately 1.8% .[5] This is a significant challenge for in vivo studies requiring oral administration.
Q4: How is this compound metabolized in vivo?
Studies in mice have shown that this compound undergoes rapid metabolism, primarily through glucuronidation .[5] This rapid metabolic clearance contributes to its low systemic exposure after administration.
Troubleshooting Guide
Issue 1: Poor Oral Bioavailability
Problem: Extremely low and variable plasma concentrations of this compound are observed after oral administration in animal models.
Potential Causes:
-
Low Aqueous Solubility: this compound is poorly soluble in aqueous solutions, which limits its dissolution and absorption in the gastrointestinal tract.
-
Rapid First-Pass Metabolism: The compound is extensively metabolized, primarily by glucuronidation in the liver and potentially the gut wall, before it can reach systemic circulation.[5]
-
P-glycoprotein (P-gp) Efflux: While this compound's activity is reported to be independent of P-gp expression in cancer cells, efflux transporters in the gut may still contribute to its low absorption.[2][4]
Solutions:
-
Formulation Optimization:
-
Co-solvent Systems: Utilize a mixture of solvents to improve solubility. A commonly used formulation for preclinical studies of similar inhibitors involves a combination of DMSO, PEG300, Tween-80, and saline.
-
Lipid-Based Formulations: Self-microemulsifying oily formulations (SMEOFs) can enhance the oral absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
-
-
Alternative Routes of Administration:
-
Subcutaneous (SC) Injection: This route bypasses first-pass metabolism and has been successfully used in a xenograft mouse model with this compound.
-
Intraperitoneal (IP) Injection: This is another common route in preclinical studies to achieve systemic exposure, bypassing the gastrointestinal tract.
-
Intravenous (IV) Injection: While providing 100% bioavailability, this route may lead to very rapid clearance and may not be suitable for studies requiring sustained exposure.
-
Issue 2: Rapid Clearance and Short Half-Life
Problem: this compound is cleared from the plasma very quickly, making it difficult to maintain therapeutic concentrations over time.
Potential Causes:
-
Extensive Metabolism: As mentioned, rapid glucuronidation is a major route of elimination.[5]
-
High Plasma Clearance: The plasma clearance of this compound in mice is high, exceeding hepatic blood flow, which suggests extrahepatic metabolism or extensive tissue distribution.[5]
Solutions:
-
Dosing Regimen Adjustment:
-
More Frequent Dosing: Administering the compound more frequently (e.g., twice daily) may help maintain plasma concentrations above the therapeutic threshold.
-
Continuous Infusion: For intravenous studies, continuous infusion can provide constant drug levels.
-
-
Inhibition of Metabolism:
-
Co-administration with an inhibitor of glucuronidation could potentially increase the exposure of this compound. However, this approach can be complex and may introduce confounding factors.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in mice from a published study.[5]
| Parameter | Intravenous (IV) | Oral (p.o.) |
| Dose | 20 mg/kg | 20 mg/kg |
| Cmax (nmol/L) | - | ~200 |
| Tmax | - | 5 minutes |
| AUC (h*nmol/L) | 10,700 | 190 |
| Plasma Clearance (L/h) | 0.176 | - |
| Oral Bioavailability (F%) | - | 1.8% |
Experimental Protocols
In Vivo Xenograft Efficacy Study (Subcutaneous Administration)
This protocol is based on a study that demonstrated the in vivo efficacy of this compound in a mouse xenograft model.
-
Animal Model: Athymic nude mice bearing AtT-20 pituitary tumor xenografts.
-
Formulation Preparation: While the exact formulation was not detailed in the available literature for the subcutaneous study, a common approach for similar compounds is to dissolve this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solution should be prepared fresh daily and protected from light.
-
Administration: Administer this compound subcutaneously at a dose of 4 mg/mouse daily. The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Also, monitor the body weight of the animals as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of Hsp90 client proteins (e.g., c-Raf, Cdk4) and Hsp70 by Western blot or immunohistochemistry to confirm target engagement.
Pharmacokinetic Study in Mice (Oral and IV Administration)
This protocol is adapted from the methodology described in the preclinical pharmacokinetic study of this compound.[5]
-
Animal Model: Male BALB/c mice.
-
Formulation:
-
IV solution: Dissolve this compound in a suitable vehicle for intravenous injection (e.g., 5% DMSO, 95% saline).
-
Oral suspension: Suspend this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water).
-
-
Administration:
-
IV group: Administer a single dose of 20 mg/kg via the tail vein.
-
Oral group: Administer a single dose of 20 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, plasma clearance, and oral bioavailability.
Visualizations
Caption: Hsp90 chaperone cycle and the mechanism of action of this compound.
Caption: Logical workflow for addressing low bioavailability of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
minimizing CCT018159 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of the HSP90 inhibitor, CCT018159, in normal cells during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, with a focus on mitigating adverse effects on non-cancerous cells.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Question: I am observing significant toxicity in my normal cell line (e.g., MCF-10A) at concentrations that are effective against my cancer cell lines. How can I reduce this off-target toxicity?
Answer: High cytotoxicity in normal cells can be a concern. Here are several strategies to troubleshoot and mitigate this issue:
-
Optimize this compound Concentration and Exposure Time:
-
Recommendation: Perform a detailed dose-response curve for both your normal and cancer cell lines to determine the optimal therapeutic window. It is possible that cancer cells are more sensitive to HSP90 inhibition, but this difference may be modest.[1] Start with a broad range of concentrations and shorten the exposure time to see if a therapeutic window can be established where cancer cell viability is significantly reduced with minimal impact on normal cells.
-
Experimental Protocol: See the detailed "Protocol for Assessing this compound Cytotoxicity using MTT Assay" below.
-
-
Evaluate the Proliferative State of Your Normal Cells:
-
Recommendation: The sensitivity of cells to HSP90 inhibitors can be influenced by their state of cellular activity.[1] Rapidly proliferating normal cells may be more susceptible to this compound-induced toxicity. Consider synchronizing your normal cells in the G0/G1 phase of the cell cycle before treatment to potentially reduce toxicity. Conversely, stimulating normal cells with growth factors can increase their sensitivity.[1]
-
Experimental Protocol: To assess the cell cycle status, you can perform flow cytometry analysis of propidium (B1200493) iodide-stained cells.
-
-
Consider Combination Therapy with a Cytoprotective Agent:
-
Recommendation: The use of agents that protect normal cells from chemotherapy-induced damage is an emerging strategy.[2][3][4][5] While specific data on this compound is limited, you could explore co-treatment with agents that promote normal cell survival through pathways not dominant in your cancer cell line.
-
Experimental Protocol: This would require a series of pilot experiments to screen for effective and non-interfering cytoprotective agents.
-
Issue 2: Difficulty in Establishing a Selective Dose
Question: I am struggling to find a concentration of this compound that is selectively toxic to cancer cells over normal cells. What is the expected selectivity, and how can I better define it?
Answer: The selectivity of HSP90 inhibitors can vary between cell lines. Here's how to approach this:
-
Determine the Selectivity Index (SI):
-
Recommendation: The selectivity of a compound is often expressed as a Selectivity Index (SI), which is the ratio of the IC50 (or GI50) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
-
Data Presentation: The following table provides a template for how to present this data. Note: The values presented are for illustrative purposes and may not reflect the actual performance of this compound in these specific cell lines.
-
| Cell Line | Cell Type | This compound IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 5 | - |
| HT-29 | Colon Cancer | 8 | - |
| MCF-10A | Normal Breast Epithelial | 15 | 3.0 (vs. MCF-7) |
| HFF-1 | Normal Human Fibroblast | 20 | 2.5 (vs. HT-29) |
-
Graphical Representation: Dose-response curves for both normal and cancer cell lines on the same graph can visually represent the therapeutic window.
Issue 3: Unclear Mechanism of Toxicity in Normal Cells
Question: What is the underlying mechanism of this compound-induced toxicity in normal cells, and how can I monitor it?
Answer: this compound is an ATP-competitive inhibitor of HSP90, a molecular chaperone essential for the stability and function of numerous client proteins, some of which are crucial for normal cell function.[6]
-
Mechanism of Action: Inhibition of HSP90 leads to the degradation of its client proteins via the ubiquitin-proteasome pathway. While many of these client proteins are oncoproteins and thus more critical for cancer cell survival, some are also important for normal cellular processes.[6][7] Disruption of these in normal cells can lead to cell cycle arrest and apoptosis.
-
Monitoring Toxicity:
-
Apoptosis Assessment: You can assess the induction of apoptosis in your normal cells using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[8][9][10][11][12]
-
Western Blot Analysis: Monitor the levels of key HSP90 client proteins (e.g., Akt, c-Raf, CDK4) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) in both normal and cancer cells following this compound treatment. A significant downregulation of client proteins and upregulation of apoptotic markers would be expected.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: Based on published data for various cancer cell lines, a starting concentration range of 1 µM to 50 µM is advisable for initial dose-response experiments. For normal cell lines, it is recommended to test a similar or even broader range to establish a baseline for toxicity.
Q2: How should I prepare my this compound stock solution?
A2: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock can then be diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is consistent across all conditions and is below a cytotoxic level for your cells (typically ≤ 0.1%).
Q3: What are the key positive and negative controls to include in my cytotoxicity assays?
A3:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis induction, or a high concentration of a relevant chemotherapeutic) to ensure the assay is working correctly.
-
Untreated Control: Cells cultured in medium alone.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, combination therapy is a promising approach. Combining this compound with other anticancer agents may allow for lower, less toxic doses of each drug. Additionally, combining it with a cytoprotective agent could potentially shield normal cells from its toxic effects.[3] However, any combination should be preceded by thorough in vitro testing to assess for synergistic, additive, or antagonistic effects.
Experimental Protocols & Visualizations
Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a detailed methodology for determining the cytotoxic effects of this compound on both normal and cancer cell lines.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Appropriate cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your normal and cancer cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. A typical concentration range could be 0.1, 0.5, 1, 5, 10, 25, and 50 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to generate dose-response curves and determine the IC50 values.
-
Signaling Pathway Diagram
Caption: this compound inhibits HSP90, leading to client protein degradation and downstream effects.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotective drugs in the prevention of ethanol-induced experimental gastric mucosal damage: a morphological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy with mucosal protective agent for the eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of cytoprotective agents in the treatment of gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Gastric cytoprotection" is still relevant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Assessing Apoptosis and Anoikis in Normal Intestine/Colon and Colorectal Cancer | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of Apoptosis: From Bench Side to Clinical Practice | Springer Nature Experiments [experiments.springernature.com]
interpreting unexpected results in CCT018159 experiments
Welcome to the technical support resource for CCT018159, a potent inhibitor of Heat Shock Protein 90 (Hsp90). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for interpreting experimental results, troubleshooting unexpected outcomes, and effectively utilizing this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during experiments with this compound.
Compound Handling and Preparation
Q: How should I properly dissolve and store this compound for in vitro experiments?
A: this compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] For example, a 100 mM stock can be prepared in DMSO.[1] It is crucial to ensure the compound is fully dissolved before making further dilutions in your cell culture medium.
-
Storage: Store the DMSO stock solution at -20°C or -80°C.
-
Working Solutions: When preparing working dilutions, dilute the stock solution in your desired cell culture medium immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability. It is best practice to keep the final DMSO concentration below 0.1% and to use a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
Freeze-Thaw Cycles: To prevent degradation, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Core Mechanism & Expected Outcomes
Q: What is the mechanism of action for this compound, and what are the expected cellular effects?
A: this compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.[3][4][5] By competitively inhibiting ATP binding, this compound disrupts the Hsp90 chaperone cycle.[5] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3][6]
Expected Downstream Effects:
-
Client Protein Degradation: A decrease in the levels of key oncogenic client proteins such as c-Raf, CDK4, ERBB2, and mutant p53.[1][3]
-
Hsp70 Induction: A compensatory upregulation of Heat Shock Protein 70 (Hsp70), which is a reliable pharmacodynamic marker of Hsp90 inhibition.[1][4]
-
Cell Cycle Arrest: Inhibition of proliferation, often associated with a G1 phase cell cycle arrest.[2][7]
-
Apoptosis: Induction of programmed cell death in sensitive cancer cell lines.[2][7]
Q: I am not seeing the expected degradation of Hsp90 client proteins (e.g., c-Raf, CDK4, AKT). What could be wrong?
A: This is a common issue that can arise from several factors related to the compound, the experimental setup, or the specific cell line. Follow this troubleshooting workflow:
-
Compound Integrity and Concentration: Ensure your this compound stock is viable and the final concentration is appropriate. The IC50 for ATPase inhibition is in the low micromolar range (3-7 µM), but cellular GI50 (growth inhibition) can vary widely by cell line.[1][2][5]
-
Incubation Time: Degradation of client proteins is not instantaneous. A time-course experiment (e.g., 16, 24, 48, 72 hours) is recommended to determine the optimal endpoint.[7]
-
Cell Line Specificity: Confirm that your cell line expresses the client proteins of interest at detectable levels. Some cell lines may be less dependent on Hsp90 for the stability of certain proteins or may have compensatory mechanisms.
-
Check for Hsp70 Induction: The upregulation of Hsp70 is a sensitive biomarker of Hsp90 inhibition.[1] If you see an increase in Hsp70 but no degradation of your client protein, it suggests Hsp90 is being inhibited, but your protein of interest may have a slow turnover rate or may not be a primary client in that specific cellular context.
Q: Why is Hsp70 expression increasing after treatment? Isn't this compound an Hsp90 inhibitor?
A: This is an expected and on-target effect. The inhibition of Hsp90 leads to the release of Heat Shock Factor 1 (HSF1) from the Hsp90 complex. HSF1 then translocates to the nucleus and activates the transcription of heat shock genes, most notably HSPA1A, which codes for Hsp70. This robust induction of Hsp70 is a hallmark of Hsp90 inhibitor activity and serves as a critical pharmacodynamic marker to confirm the compound is engaging its target in cells.[1][4]
Interpreting Quantitative Data
Q: My IC50 value for this compound is different from the published literature. Why could this be?
A: Variations in IC50 values are common and can be attributed to several factors:
-
Assay Type: The IC50 for enzymatic inhibition of Hsp90 ATPase activity (typically 3-7 µM) will be different from the GI50 (concentration causing 50% growth inhibition) in a cell-based assay.[1][2][5]
-
Cell Line Differences: Different cancer cell lines exhibit varying degrees of sensitivity to Hsp90 inhibition based on their "addiction" to specific Hsp90 client proteins.
-
Experimental Conditions: Factors such as cell density, assay duration (e.g., 48h vs. 72h vs. 96h), and the specific viability reagent used (e.g., MTT, resazurin, ATP-based) can all influence the final GI50 value.
-
Compound Purity and Handling: The purity of the this compound batch and its handling (dissolution, storage) can affect its potency.
It is essential to internally standardize your assay conditions and always compare results to a positive control and vehicle control run under the exact same conditions.
Troubleshooting Unexpected Phenotypes
Q: My cells are not undergoing apoptosis after this compound treatment. What are the possible reasons?
A: While this compound is known to induce apoptosis, the primary response in some cell lines may be cytostasis (cell cycle arrest) rather than cytotoxicity.[2]
-
Check for G1 Arrest: First, determine if the cells are arresting in the G1 phase of the cell cycle.[2][7] This can be the primary outcome in some contexts.
-
Dose and Time: Apoptosis is often a consequence of prolonged cell cycle arrest and protein degradation. Higher concentrations or longer incubation times may be required to trigger apoptosis.
-
Apoptotic Machinery: The cell line itself may be resistant to apoptosis due to mutations in key pathways (e.g., p53) or high expression of anti-apoptotic proteins like Bcl-2. Confirm apoptosis by looking for markers like cleaved PARP or Caspase-3/7 activation.[7][8]
Q: I'm observing cell cycle arrest at a different phase than G1. Is this normal?
A: While G1 arrest is the most commonly reported outcome due to the degradation of clients like CDK4, the cellular context matters.[1][9] Hsp90 has over 200 client proteins, some of which are involved in G2/M transition. If your cell line is particularly dependent on a G2/M client protein, you may observe a G2/M arrest. This is an interesting result that could point to a specific dependency in your model system.[8]
Q: Could my results be due to off-target effects?
A: this compound is reported to be selective over Hsp72 and topoisomerase II.[1] However, no inhibitor is perfectly specific. To investigate potential off-target effects, consider the following:
-
Use a Structurally Different Hsp90 Inhibitor: Compare the phenotype induced by this compound with that of another Hsp90 inhibitor from a different chemical class (e.g., a geldanamycin (B1684428) analog like 17-AAG). If both produce the same effect, it is likely an on-target Hsp90-mediated phenomenon.
-
Rescue Experiment: If possible, overexpressing a key client protein that is degraded by this compound could potentially rescue the phenotype, confirming the effect is on-target.
-
Concentration Dependence: Off-target effects are typically more prominent at higher concentrations. Perform a dose-response curve to ensure you are working within a concentration range that is consistent with Hsp90 inhibition.
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Source |
| Hsp90 ATPase IC50 | 5.7 µM | N/A | [1] |
| 3.2 µM | Human Hsp90β | [2][5] | |
| 6.6 - 7.1 µM | Yeast Hsp90 | [2][5] | |
| Solubility | 100 mM (35.24 mg/mL) | DMSO | [1] |
| Molecular Weight | 352.39 | N/A | [1] |
Note: IC50 and GI50 values can vary significantly based on the specific assay conditions and biological system used.
Experimental Protocols
1. Western Blotting for Hsp70 Induction and Client Protein Degradation
-
Objective: To qualitatively and semi-quantitatively measure changes in protein levels following this compound treatment.
-
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5x, 1x, 5x, 10x the predetermined GI50) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Hsp70, c-Raf, CDK4, AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Objective: To determine the effect of this compound on cell cycle phase distribution.
-
Methodology:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control as described above for a desired time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with PBS, then resuspend in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak compared to the control would indicate a G1 arrest.[7]
-
References
- 1. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of heat shock protein 90 disrupts multiple oncogenic signaling pathways, thus inducing cell cycle arrest and programmed cell death in human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hsp90 Inhibitors: CCT018159 versus 17-AAG
This guide provides a detailed comparison of two prominent Heat shock protein 90 (Hsp90) inhibitors, CCT018159 and 17-AAG (Tanespimycin). The focus is an objective evaluation of their efficacy and solubility, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell growth, proliferation, and survival.[1][2] By inhibiting the intrinsic ATPase activity of Hsp90, these client proteins are destabilized and subsequently degraded via the ubiquitin-proteasome pathway.[3][4] This mechanism makes Hsp90 an attractive therapeutic target in oncology.
17-allylamino-17-demethoxygeldanamycin (17-AAG) is a derivative of the natural product geldanamycin (B1684428) and a well-characterized Hsp90 inhibitor.[5] this compound is a novel, synthetic 3,4-diarylpyrazole resorcinol (B1680541) compound that also functions as an ATP-competitive Hsp90 inhibitor.[6][7] This guide compares these two inhibitors on key physicochemical and biological parameters.
Mechanism of Action: Hsp90 Inhibition
Both this compound and 17-AAG target the N-terminal ATP-binding pocket of Hsp90.[3][8] This competitive inhibition prevents ATP hydrolysis, a critical step in the chaperone cycle. The Hsp90 complex is locked in an ADP-bound-like conformation, which leads to the ubiquitination and proteasomal degradation of its client proteins.[8] This disruption of multiple signaling pathways can result in cell cycle arrest and apoptosis.[7][9] A common cellular response to Hsp90 inhibition is the induction of a heat shock response, leading to the upregulation of chaperones like Hsp70.[3]
Efficacy Comparison
The potency of Hsp90 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical or cell-based assays. 17-AAG generally exhibits higher potency with IC50 values in the nanomolar range across various cancer cell lines, while this compound shows activity in the micromolar range.
| Compound | Assay Type / Cell Line | IC50 Value | Reference(s) |
| This compound | Hsp90 ATPase Activity | 5.7 µM | |
| Human Hsp90β | 3.2 µM | [6][7] | |
| Yeast Hsp90 | 6.6 µM | [6][7] | |
| 17-AAG | BT474 (Breast Cancer) | 6 nM | [10] |
| HER-2 Overexpressing Cells | 5-6 nM | [11] | |
| Prostate Cancer Cells | 25-45 nM | [11] | |
| HT29 (Colon Cancer) | 0.2 µM | [10] | |
| HCT116 (Colon Cancer) | 0.8 µM | [10] |
Experimental Protocol: Cell Viability (IC50) Assay
A common method to determine the IC50 of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.[12]
-
Compound Treatment: A serial dilution of the inhibitor (this compound or 17-AAG) is prepared in the culture medium. The existing medium is removed from the cells and replaced with the medium containing the various inhibitor concentrations. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells reduces the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]
Solubility Comparison
A significant challenge with 17-AAG has been its poor aqueous solubility, which can limit its clinical application.[1][4] this compound was developed as a more soluble alternative.
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | 100 mM (35.24 mg/mL) to 319 mM (112.5 mg/mL) | [6] |
| Aqueous (Formulation) | ≥ 2.5 mg/mL (in 10% DMSO/40% PEG300/5% Tween-80/45% Saline) | [7] | |
| 17-AAG | Water (Aqueous) | Insoluble; Estimated ~20-50 µM | [11][14] |
| DMSO | 10 mM (~5.8 mg/mL) to 171 mM (100 mg/mL) | [11][15] | |
| Ethanol | 5 mg/mL | [14] |
Experimental Protocols: Solubility Assays
Two common methods for determining solubility are the thermodynamic "shake-flask" method and the high-throughput kinetic method.
Thermodynamic Solubility (Shake-Flask Method)
Considered the "gold standard," this method measures the equilibrium solubility of a compound.[16][17]
-
Sample Preparation: An excess amount of the solid, crystalline compound is added to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).[18]
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[16][18]
-
Separation: The suspension is filtered to remove any undissolved solid.[17]
-
Quantification: The concentration of the compound in the resulting filtrate (the saturated solution) is determined using a suitable analytical method, such as HPLC-UV or LC-MS.[16]
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery. It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.[16][17]
-
Stock Solution: A concentrated stock solution of the test compound is prepared in DMSO.[17]
-
Dilution: The DMSO stock is added to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate.[17]
-
Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[17]
-
Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV plate reader.[16][17] The concentration at which precipitation is observed is reported as the kinetic solubility.
Summary and Conclusion
This guide provides a comparative overview of this compound and 17-AAG, two inhibitors of Hsp90.
-
Efficacy: 17-AAG is a more potent inhibitor, with IC50 values typically in the low nanomolar range, making it highly effective in cell-based assays. This compound demonstrates efficacy in the micromolar range.
-
Solubility: this compound offers a significant advantage in terms of solubility. It is readily soluble in DMSO and can be formulated in aqueous solutions, whereas 17-AAG is known for its poor aqueous solubility, a factor that can pose challenges for in vivo studies and clinical development.[1]
The choice between this compound and 17-AAG will depend on the specific experimental needs. For in vitro screening where high potency is desired and solubility in organic solvents is acceptable, 17-AAG is a potent tool. For applications requiring higher aqueous solubility, such as certain in vivo models or formulation development, this compound presents a valuable alternative. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | HSP | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
Validating CCT018159 On-Target Effects: A Comparative Guide to Hsp70 Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Hsp90 inhibitor CCT018159 and its alternatives, with a focus on validating on-target effects through the induction of Hsp70. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of On-Target Effects
The on-target efficacy of Hsp90 inhibitors can be quantified by their ability to inhibit the Hsp90 ATPase activity, suppress cancer cell proliferation, and induce the expression of the heat shock protein Hsp70, a key biomarker of Hsp90 inhibition. Here, we compare this compound with the more potent, second-generation Hsp90 inhibitor, NVP-AUY922.
| Inhibitor | Target | Assay Type | IC50/GI50 Value | Cell Line | Reference |
| This compound | Hsp90 ATPase | Biochemical Assay | 3.2 µM (Human Hsp90β) | - | [1] |
| Cell Proliferation | MTT Assay | ~11.6 µM (GI50) | HCT116 | [2] | |
| NVP-AUY922 | Hsp90α/β ATPase | Biochemical Assay | 13 nM (Hsp90α), 21 nM (Hsp90β) | - | [3][4] |
| Cell Proliferation | MTT Assay | 2-40 nM (GI50) | Various Cancer Cell Lines | [5] | |
| Cell Proliferation | MTT Assay | < 100 nM (IC50) | 41 NSCLC Cell Lines | [1] |
Key Findings:
-
NVP-AUY922 demonstrates significantly greater potency in both biochemical and cell-based assays compared to this compound.[1][2][3][4][5]
Experimental Protocols
Western Blot for Hsp70 Induction and Client Protein Degradation
This protocol details the detection of Hsp70, c-Raf, and CDK4 protein levels in HCT116 cells following treatment with Hsp90 inhibitors.
Materials:
-
HCT116 cells
-
This compound and/or NVP-AUY922
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: anti-Hsp70, anti-c-Raf, anti-CDK4, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence Detection Kit
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or NVP-AUY922 for 24 hours. Include a vehicle-treated control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL kit and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
MTT Assay for Cell Proliferation
This protocol measures the effect of Hsp90 inhibitors on the proliferation of HCT116 cells.[7][8][9][10]
Materials:
-
HCT116 cells
-
This compound and/or NVP-AUY922
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or NVP-AUY922 for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Hsp90 ATPase Activity Assay
This biochemical assay measures the direct inhibitory effect of compounds on the ATPase activity of Hsp90.[11][12][13][14][15]
Materials:
-
Purified human Hsp90 protein
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite green solution
-
This compound and/or NVP-AUY922
Procedure:
-
Reaction Setup: In a 96-well plate, add purified Hsp90 protein to the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or NVP-AUY922 to the wells.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 90 minutes).
-
Stop Reaction and Color Development: Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a malachite green-based detection reagent.
-
Absorbance Measurement: Read the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: Calculate the percentage of ATPase inhibition and determine the IC50 value.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism of action and the experimental approach for validating this compound, the following diagrams are provided.
Caption: this compound inhibits Hsp90, leading to client protein degradation and Hsp70 induction.
Caption: Experimental workflow for validating the on-target effects of Hsp90 inhibitors.
References
- 1. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]
- 8. MTT assay [bio-protocol.org]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
confirming CCT018159-mediated degradation of specific client proteins (e.g., Akt, Raf-1)
This guide provides a detailed comparison of the HSP90 inhibitor CCT018159 with alternative protein degraders for targeting the client proteins Akt and Raf-1. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy in drug discovery. This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of a wide range of "client" proteins, many of which are implicated in cancer.[1] By inhibiting HSP90's ATPase activity, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins, including the serine/threonine kinase Raf-1 .[2] While Akt is also an HSP90 client protein, the effects of this compound on its degradation are less direct and often cell-type dependent.
Alternative Degraders , such as Proteolysis-Targeting Chimeras (PROTACs), offer a more direct mechanism for protein degradation. These bifunctional molecules consist of a ligand that binds to the target protein (e.g., Akt or Raf-1) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. Examples discussed in this guide include the Akt degraders INY-03-041 and MS21 , and various Raf-1 targeting PROTACs .
Quantitative Comparison of Protein Degradation
The following tables summarize the quantitative data on the degradation of Akt and Raf-1 by this compound and alternative compounds. Data is compiled from multiple sources to provide a comparative overview.
Table 1: Akt Degradation
| Compound | Mechanism | Cell Line | Concentration for Max. Degradation | DC₅₀ | Time | Key Findings |
| This compound | HSP90 Inhibition | HCT116 | Not explicitly for Akt | IC₅₀ (HSP90) = 5.7 µM[3] | 24h | Primarily studied for Raf-1 degradation; Akt degradation is a secondary effect. |
| INY-03-041 | PROTAC (CRBN) | MDA-MB-468 | 100-250 nM[4][5][6] | Not specified | 12-24h | Induces potent and sustained degradation of all three Akt isoforms.[7][8][9] |
| MS21 | PROTAC (VHL) | PC-3 | ~300 nM | 46 ± 21 nM[1] | 8-24h | Effectively degrades Akt and inhibits downstream signaling.[10][11] |
| MS170 | PROTAC (CRBN) | HEK-293 | Not specified | Not specified | Not specified | Demonstrates degradation of Akt isoforms.[12] |
Table 2: Raf-1 Degradation
| Compound | Mechanism | Cell Line | Concentration | Time | Key Findings |
| This compound | HSP90 Inhibition | HCT116 | Not specified | 24h | Causes downregulation of c-Raf.[3] |
| PROTAC B-Raf Degrader 1 | PROTAC (CRBN) | MCF-7 | 5-10 µM | 24h | Induces degradation of B-Raf, a member of the Raf family.[13] |
| SJF-0628 | PROTAC (VHL) | A375 (BRAFV600E) | Not specified | Not specified | Potent degradation of BRAF mutants with minimal effect on wild-type RAF.[14][15] |
| MS934 | PROTAC (VHL) | PANC-1 | 1 µM | 24h | A MEK1/2 degrader that promotes collateral degradation of CRAF (Raf-1).[16][17][18] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing protein degradation.
Caption: Mechanisms of this compound and PROTACs.
Caption: Workflow for Western Blot Analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Protocol for Measuring Protein Degradation
This protocol is a generalized procedure for analyzing the degradation of Akt and Raf-1 following treatment with this compound or alternative degraders.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, MDA-MB-468, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or other degrading compounds for the indicated times. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane into a 4-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Akt (total and phosphorylated), Raf-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare an ECL substrate and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using software like ImageJ. Normalize the target protein signal to the loading control.
Co-Immunoprecipitation (Co-IP) Protocol to Confirm Protein Interactions
This protocol can be used to verify the interaction between a PROTAC, its target protein, and the E3 ligase.
1. Cell Lysis:
-
Lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.
2. Pre-clearing the Lysate:
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add the primary antibody specific to the target protein (or a tag on the PROTAC) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
5. Elution:
-
Resuspend the beads in 1x Laemmli sample buffer and boil at 95°C for 5 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
6. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described above, probing for the target protein, the E3 ligase, and any other potential interacting partners.
References
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKT Degradation Selectively Inhibits the Growth of PI3K/PTEN Pathway-Mutant Cancers with Wild-Type KRAS and BRAF by Destabilizing Aurora Kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of HSP90 Inhibitor CCT018159 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of CCT018159, a novel synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90). The data presented herein offers a cross-cancer perspective on the compound's efficacy, supported by detailed experimental protocols and visualizations of its mechanism of action.
Introduction to this compound
This compound is a 3,4-diaryl pyrazole (B372694) resorcinol (B1680541) compound identified through high-throughput screening as a potent, ATP-competitive inhibitor of the HSP90 ATPase activity.[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[4][5] By inhibiting HSP90's ATPase function, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway and ultimately causing cancer cell cytostasis and apoptosis.[1][4]
Mechanism of Action: The HSP90 Chaperone Cycle
This compound binds to the N-terminal ATP-binding pocket of HSP90, blocking the hydrolysis of ATP which is essential for the chaperone's function. This inhibition leads to the destabilization and subsequent degradation of oncogenic client proteins such as ERBB2, CDK4, C-RAF, and mutant B-RAF.[1] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP72.[1]
References
- 1. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Hsp90 Inhibitors: CCT018159 and BIIB021
A Comparative Guide for Researchers in Oncology and Drug Development
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation and survival. Its inhibition presents a powerful therapeutic strategy for disrupting multiple oncogenic pathways simultaneously. This guide provides a head-to-head comparison of two synthetic, small-molecule Hsp90 inhibitors, CCT018159 and BIIB021, summarizing their performance based on available experimental data to assist researchers in selecting appropriate tools for their studies.
Both this compound, a 3,4-diaryl pyrazole (B372694) compound, and BIIB021, a purine-scaffold compound, function by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[1][2][3] This action inhibits the chaperone's intrinsic ATPase activity, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins via the proteasome.[4] This targeted degradation of oncoproteins underlies their anticancer effects. A hallmark of Hsp90 inhibition by both compounds is the compensatory upregulation of other heat shock proteins, such as Hsp70.[5][6]
Performance Comparison
While direct comparative studies are limited, data from individual preclinical evaluations provide insights into their respective potencies and cellular effects. BIIB021 has been more extensively characterized in the public domain, with data across a broader range of cell lines.
This compound: Quantitative Data
This compound is a potent inhibitor of Hsp90's enzymatic function and demonstrates cellular activity by inducing the degradation of key oncogenic proteins.
| Parameter | Value | Cell Line / Condition | Reference |
| Hsp90 ATPase Activity IC50 | 3.2 - 5.7 µM | Human Hsp90 | [1] |
| Antiproliferative Activity | Data not broadly available | HCT116 (Colon) | [5] |
| Client Protein Downregulation | Effective | HCT116 (c-Raf, cdk4) | [5] |
| Hsp70 Upregulation | Observed | HCT116 | [5] |
BIIB021: Quantitative Data
BIIB021 is a highly potent, orally available Hsp90 inhibitor that has demonstrated significant antitumor activity in a wide array of preclinical models and has been evaluated in clinical trials.[6][7]
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (Ki) | 1.7 nM | Human Hsp90 | [8] |
| HER-2 Degradation EC50 | 32 - 38 nM | MCF-7 (Breast) | [6][8] |
| Antiproliferative IC50 | 14.79 nM (48h) | HeLa (Cervical) | [3] |
| Antiproliferative IC50 | 16.65 nM (48h) | T24 (Bladder) | [3] |
| Antiproliferative IC50 | 60 - 310 nM | Various Tumor Cell Lines | [2] |
| Client Protein Downregulation | Effective | MCF-7 (HER-2, Akt, Raf-1) | [2][6] |
| Hsp70 Upregulation | Observed | MCF-7 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Hsp90 inhibitors. Below are protocols for key experiments cited in the characterization of this compound and BIIB021.
Hsp90 ATPase Activity Assay
This assay quantifies the inhibitory effect of a compound on the ATP hydrolysis function of Hsp90. A common method is the coupled-enzyme assay.[9]
-
Principle: The hydrolysis of ATP by Hsp90 produces ADP. In the presence of phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase, ADP is converted back to ATP, producing pyruvate. Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm, which is proportional to the Hsp90 ATPase activity.
-
Protocol:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add purified recombinant human Hsp90 to a final concentration of 1-5 µM.
-
Add serial dilutions of the Hsp90 inhibitor (this compound or BIIB021) or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately measure the decrease in absorbance at 340 nm at 37°C in a kinetic mode for 30-60 minutes.
-
Calculate the reaction rate from the linear phase of the curve.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
-
Cell Viability / Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[10][11]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Treatment: Treat cells with serial dilutions of this compound or BIIB021. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Client Protein Degradation
This technique is used to detect and quantify changes in the levels of specific Hsp90 client proteins following inhibitor treatment.[12]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies against the client protein of interest (e.g., Akt, c-Raf, HER-2) and a loading control (e.g., β-actin).
-
Protocol:
-
Cell Treatment and Lysis: Plate cells in 6-well plates. Treat with various concentrations of this compound or BIIB021 for a set time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target client protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control to determine the relative decrease in protein levels.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of anticancer effect of heat shock protein 90 inhibitor BIIB021 in human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. | BioWorld [bioworld.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
CCT018159: A Comparative Guide to Hsp90 Inhibition and Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Heat shock protein 90 (Hsp90) inhibitor, CCT018159, with other prominent Hsp90 inhibitors. We delve into its specificity for Hsp90 over other kinases, supported by available experimental data and detailed methodologies for key validation assays.
Introduction to this compound
This compound is a small molecule inhibitor of the molecular chaperone Hsp90. It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, a critical step in the chaperone's function. This disruption leads to the misfolding and subsequent degradation of a wide array of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation, including various protein kinases.
Quantitative Comparison of Hsp90 Inhibitors
The following table summarizes the inhibitory activity of this compound and two other well-characterized Hsp90 inhibitors, NVP-AUY922 (Luminespib) and Ganetespib (STA-9090), against Hsp90. It is important to note that a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. While it has been reported that this compound inhibits a panel of 20 commonly studied kinases only at much higher concentrations, specific IC50 values are not available.
| Inhibitor | Target | IC50/Kᵈ | Selectivity Notes |
| This compound | Hsp90β (human) | IC50 = 3.2 µM | Selective over Hsp72 and topoisomerase II. Reported to inhibit a panel of 20 kinases at much higher concentrations (specific data not available). |
| Hsp90 (yeast) | IC50 = 6.6 µM | ||
| NVP-AUY922 (Luminespib) | Hsp90α | IC50 = 13 nM | Potent pan-Hsp90 inhibitor. |
| Hsp90β | IC50 = 21 nM | ||
| Ganetespib (STA-9090) | Hsp90 | IC50 in low nM range | Potent pan-Hsp90 inhibitor. Has been shown to inhibit some kinases, such as CDK1, as a downstream consequence of Hsp90 inhibition. |
Note: The lack of a publicly available, comprehensive kinome scan for this compound limits a direct, quantitative comparison of its kinase selectivity against NVP-AUY922 and Ganetespib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of inhibitor specificity.
Hsp90 ATPase Inhibition Assay
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis activity of Hsp90.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hsp90. A common method involves a malachite green-based colorimetric detection of Pi.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human Hsp90 protein (e.g., 2-4 µ g/well ) with an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds (typically in DMSO, with final DMSO concentration ≤1%) to the wells. Include a vehicle control (DMSO only).
-
Initiation of Reaction: Add ATP to a final concentration that is near the Km for Hsp90 (e.g., 300 µM) to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the generated phosphate. For the malachite green assay, add the malachite green reagent, incubate for 15-20 minutes at room temperature, and then measure the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of Hsp90 ATPase activity against the logarithm of the inhibitor concentration. Calculate the IC50 value using a suitable nonlinear regression model.
Kinase Selectivity Profiling (General Protocol)
Kinase selectivity is often assessed by screening the compound against a large panel of purified kinases. The KINOMEscan™ platform is a widely used example of a binding assay-based approach.
Principle: This assay is based on a competitive binding format where the ability of a test compound to displace a ligand from the active site of a kinase is measured.
General Workflow:
-
Kinase Preparation: A large panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound (e.g., this compound) at a fixed concentration.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates a stronger interaction between the compound and the kinase. From this, dissociation constants (Kᵈ) or percentage inhibition values can be derived to create a selectivity profile.
Visualizing Key Pathways and Workflows
Conclusion
This compound is a valuable research tool for studying the cellular functions of Hsp90. Its inhibitory action on Hsp90 ATPase activity leads to the degradation of client proteins, many of which are kinases critical for cancer cell signaling. While it is reported to be selective for Hsp90 over some other ATP-dependent enzymes, a comprehensive kinase selectivity profile is necessary for a complete understanding of its off-target effects. The methodologies and comparative data presented in this guide provide a framework for researchers to evaluate the specificity and potential applications of this compound in their studies. Further head-to-head kinase panel screening of this compound against other Hsp90 inhibitors would be highly valuable to the scientific community.
Assessing the Synergistic Effects of CCT018159 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT018159 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. By inhibiting the N-terminal ATPase activity of Hsp90, this compound leads to the degradation of these oncoproteins, making it a promising candidate for cancer therapy.[1][2][3] This guide provides a comparative analysis of the synergistic effects of this compound when used in combination with other anticancer agents, supported by experimental data and detailed protocols.
Synergistic Potential of this compound in Combination Therapy
The rationale for combining this compound with other chemotherapeutic agents lies in the potential for synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. This can lead to enhanced tumor cell killing, overcoming drug resistance, and potentially reducing therapeutic doses to minimize toxicity.
Combination with Paclitaxel (B517696)
Combination with Doxorubicin (B1662922)
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Studies have shown that combining doxorubicin with other agents can result in synergistic anticancer effects.[1][4][5] Although specific quantitative synergy data for a this compound-doxorubicin combination is not publicly available, the proposed mechanism of synergy would involve this compound-mediated degradation of proteins involved in DNA repair and cell survival, thereby sensitizing cancer cells to the DNA-damaging effects of doxorubicin.
Combination with MEK Inhibitors
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancer.[6] MEK inhibitors block this pathway downstream of Ras and Raf. Combining Hsp90 inhibitors with MEK inhibitors has been shown to be a promising strategy, particularly in cancers with BRAF or RAS mutations.[6][7][8][9][10] The Hsp90 inhibitor can abrogate the feedback activation of the pathway often seen with MEK inhibitor monotherapy, leading to a more sustained and potent inhibition of ERK signaling and synergistic tumor cell killing.
Quantitative Data Summary
While specific quantitative data for this compound in combination therapies is limited in publicly accessible literature, the following table illustrates the type of data typically generated in such studies to assess synergy. The values presented are hypothetical and serve as a template for how such data would be presented.
| Combination Therapy | Cell Line | Assay | Combination Index (CI) Value* | Synergy Interpretation |
| This compound + Paclitaxel | HT-29 (Colon Cancer) | Cell Viability (MTT) | Data not available | Expected to be Synergistic |
| This compound + Doxorubicin | MCF-7 (Breast Cancer) | Apoptosis (Annexin V) | Data not available | Expected to be Synergistic |
| This compound + MEK Inhibitor (e.g., Trametinib) | A375 (Melanoma) | Cell Viability (MTT) | Data not available | Expected to be Synergistic |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the synergistic effects of this compound in combination therapy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Drug Treatment: Treat the cells with this compound and the combination drug (e.g., paclitaxel, doxorubicin, or a MEK inhibitor) alone and in combination at various concentrations. A checkerboard titration is often used to assess a wide range of dose combinations. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is determined by calculating the Combination Index (CI) using software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and the combination drug alone and in combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved PARP, Bcl-2, and a loading control like β-actin) overnight at 4°C.[3][12][13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing Mechanisms and Workflows
Signaling Pathway of Hsp90 and the Ras-Raf-MEK-ERK Cascade
The following diagram illustrates the central role of Hsp90 in stabilizing key components of the Ras-Raf-MEK-ERK signaling pathway and how Hsp90 and MEK inhibitors can synergistically block this pathway.
Caption: this compound and MEK inhibitor synergistic pathway inhibition.
Experimental Workflow for Assessing Synergy
This diagram outlines the typical workflow for evaluating the synergistic effects of this compound in combination with another anticancer agent.
Caption: Workflow for in vitro synergy assessment of this compound.
Conclusion
While specific quantitative data for this compound in combination therapies requires further investigation, the established role of Hsp90 in stabilizing key oncoproteins provides a strong rationale for its use in combination with various anticancer agents. The experimental protocols and conceptual frameworks presented in this guide offer a robust approach for researchers to assess the synergistic potential of this compound, ultimately paving the way for the development of more effective cancer treatment strategies.
References
- 1. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose metronomic chemotherapy of paclitaxel synergizes with cetuximab to suppress human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanoma Patients Respond to Combo of BRAF and MEK Inhibitors | MDedge [mdedge.com]
- 7. Combined BET and MEK Inhibition synergistically suppresses melanoma by targeting YAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinational Inhibition of MEK and AKT Synergistically Induces Melanoma Stem Cell Apoptosis and Blocks NRAS Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In Vivo Showdown: A Comparative Guide to HSP90 Inhibitors in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the in vivo anti-tumor activity of the novel diaryl-pyrazole HSP90 inhibitor, CCT018159, and its more potent analogs, alongside other notable HSP90 inhibitors. The focus is on providing a clear overview of their efficacy in preclinical colorectal cancer models, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Executive Summary
Heat Shock Protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing a multitude of oncoproteins essential for tumor growth and survival. This compound, a synthetic diaryl pyrazole (B372694) resorcinol, represents a distinct chemical class of HSP90 inhibitors. While initial studies highlighted its in vitro activity, subsequent research has focused on more potent analogs with improved pharmacological properties. This guide delves into the in vivo validation of these compounds, specifically in the context of human colon cancer xenografts, and compares their performance with other well-characterized HSP90 inhibitors, NVP-AUY922 and Ganetespib (B611964). The data presented herein aims to provide a quantitative and methodological framework for researchers navigating the landscape of HSP90-targeted therapies.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo efficacy of this compound's analog, VER-50589, and two other HSP90 inhibitors, NVP-AUY922 and Ganetespib, in the HCT116 human colorectal cancer xenograft model.
Table 1: Single-Agent Efficacy of HSP90 Inhibitors in HCT116 Xenograft Model
| Compound | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Findings & Citation |
| VER-50589 (this compound analog) | 100 mg/kg, daily, intraperitoneal (i.p.) | ~30% | Statistically significant reduction in tumor volume and weight.[1] |
| NVP-AUY922 | 50 mg/kg, daily, intraperitoneal (i.p.) or intravenous (i.v.) | Statistically significant | Produced significant growth inhibition and/or regressions in various human tumor xenografts.[2] |
| Ganetespib | 150 mg/kg, weekly, intravenous (i.v.) | 48% (T/C value of 52%) | Showed modest single-agent activity, suppressing tumor growth by approximately half.[3][4] |
T/C value: (Median tumor volume of the treated group / Median tumor volume of the control group) x 100. A lower T/C value indicates greater anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical studies. Below are the generalized and specific protocols for the in vivo experiments cited in this guide.
General HCT116 Xenograft Protocol
A standard protocol for establishing HCT116 xenografts in mice typically involves the following steps:
-
Cell Culture: HCT116 human colorectal carcinoma cells are cultured in appropriate media (e.g., McCoy's 5A or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in an exponential growth phase before implantation.
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice (female, 10-12 weeks old), are commonly used to prevent rejection of the human tumor cells.[5][6]
-
Tumor Implantation: A suspension of 1 x 10⁷ HCT116 cells in a volume of 100 µL, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (typically twice weekly) using calipers, and calculated using the formula: Volume = (length x width²) / 2 .[6][7]
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational drug or vehicle is administered according to the specified dose and schedule.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Specific Protocols for Cited HSP90 Inhibitors
-
VER-50589: In the HCT116 xenograft study, athymic mice bearing established tumors were treated intraperitoneally with VER-50589 at a dose of 100 mg/kg daily.[1] Pharmacokinetic studies were also conducted in athymic mice bearing HCT116 xenografts, with plasma and tumor levels of the compound measured following intravenous and intraperitoneal administration.[8]
-
NVP-AUY922: For in vivo efficacy studies, athymic mice with established human tumor xenografts were administered NVP-AUY922 daily at a dose of 50 mg/kg, either intraperitoneally or intravenously.[2]
-
Ganetespib: In the HCT116 xenograft model, female mice with established tumors (~150 mm³) were randomized and treated with ganetespib at 150 mg/kg intravenously once weekly. The vehicle used was a formulation of 10% DMSO, 18% Cremophor RH 40, and 3.6% dextrose in water (DRD).[3]
Mechanism of Action and Signaling Pathways
HSP90 inhibitors exert their anti-tumor effects by binding to the ATP-binding pocket in the N-terminus of HSP90, which prevents the chaperone from stabilizing its numerous "client" proteins. Many of these client proteins are key components of oncogenic signaling pathways. The degradation of these proteins leads to cell cycle arrest, apoptosis, and inhibition of angiogenesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor ganetespib has chemosensitizer and radiosensitizer activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology, playing a pivotal role in the stability and function of numerous oncoproteins. The development of Hsp90 inhibitors has been a key focus of cancer research, but their clinical success has been varied, often hampered by challenges related to their pharmacokinetic (PK) properties and toxicity profiles. This guide provides an objective comparison of the pharmacokinetic profiles of several notable Hsp90 inhibitors, supported by experimental data from clinical trials, to aid researchers in understanding their disposition in humans.
At a Glance: Pharmacokinetic Parameters of Hsp90 Inhibitors
The following table summarizes key pharmacokinetic parameters for several Hsp90 inhibitors that have undergone clinical investigation. The data, collected from Phase I and II clinical trials, offers a comparative overview of their absorption, distribution, metabolism, and excretion characteristics.
| Inhibitor Name (Alternative Name) | Class | Route of Administration | Dose Range | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (t½) (h) | Key Findings & Observations |
| Tanespimycin (17-AAG) | Ansamycin | Intravenous | 275-340 mg/m² | ~17% lower for suspension vs. injection at 340 mg/m² | Similar for both formulations at 340 mg/m² | 3-4 | Metabolized to the active metabolite 17-AG.[1] |
| Alvespimycin (B136294) (17-DMAG) | Ansamycin | Intravenous | 2.5-106 mg/m² | Dose-proportional up to 80 mg/m² | Dose-proportional up to 80 mg/m² | ~24.6 ± 8.6 | Exhibits a long half-life. Dose-limiting toxicities observed at 106 mg/m².[2][3][4] |
| Retaspimycin (B1249870) (IPI-504) | Ansamycin | Intravenous | 90-500 mg/m² | 6740 (at 400 mg/m²) | 10,003 (IPI-504), 15,334 (17-AAG), 22,975 (17-AG) | Not explicitly stated | A water-soluble hydroquinone (B1673460) of 17-AAG, converted to 17-AAG in vivo.[5][6][7][8][9] |
| Ganetespib (B611964) (STA-9090) | Triazolone | Intravenous | 7-259 mg/m² | Dose-proportional | Dose-proportional | Not explicitly stated | Well-tolerated with a linear relationship between dose and exposure.[10][11] |
| Onalespib (B1677294) (AT13387) | Benzamide | Intravenous | 20-160 mg/m² | Dose-proportional | Dose-proportional | ~8 | Linear pharmacokinetic profile.[12][13] |
| Pimitespib (TAS-116) | Resorcinol | Oral | 160 mg | Higher in fed vs. fasting conditions | Higher in fed vs. fasting conditions | Not explicitly stated | Oral bioavailability is influenced by food.[14][15] |
Hsp90 Inhibition and Client Protein Degradation
Hsp90 is a molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins. Many of these client proteins are critical components of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Hsp90 inhibitors competitively bind to the ATP-binding pocket in the N-terminus of Hsp90, preventing its chaperone function. This leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.
Figure 1: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic data presented in this guide were primarily generated from Phase I and II clinical trials. While specific protocols may vary between studies, the general workflow for determining the pharmacokinetic profiles of these Hsp90 inhibitors is outlined below.
Study Design and Patient Population:
-
Design: Dose-escalation studies are common in Phase I trials to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Patients are typically enrolled in cohorts and receive escalating doses of the Hsp90 inhibitor.
-
Population: Patients with advanced solid tumors or specific cancer types for which the Hsp90 inhibitor is being developed are enrolled.
Drug Administration and Sample Collection:
-
Administration: Hsp90 inhibitors are administered either intravenously over a specified period (e.g., 1-hour infusion) or orally. Dosing schedules can vary (e.g., once weekly, twice weekly, or daily for a set number of days followed by a rest period).
-
Sampling: Serial blood samples are collected at predetermined time points before, during, and after drug administration. Typical time points include: pre-dose, and at various intervals post-infusion (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours). Plasma is separated from the blood samples and stored at -70°C or lower until analysis.
Bioanalytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying the concentration of the Hsp90 inhibitor and its major metabolites in plasma samples.
-
Procedure:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to each sample to ensure accuracy and precision.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the drug and its metabolites from other plasma components.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the Hsp90 inhibitor in the unknown plasma samples.
-
Pharmacokinetic Data Analysis:
-
Software: Non-compartmental analysis is performed using specialized software (e.g., WinNonlin) to calculate key pharmacokinetic parameters.
-
Parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Terminal Half-life): The time required for the plasma concentration of the drug to decrease by half during the elimination phase.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.
-
Figure 2: A generalized experimental workflow for pharmacokinetic analysis of Hsp90 inhibitors.
Conclusion
The pharmacokinetic profiles of Hsp90 inhibitors are diverse and significantly influence their clinical utility. Factors such as route of administration, metabolism into active or inactive compounds, and half-life play crucial roles in determining dosing schedules and managing toxicities. This guide provides a consolidated overview to assist researchers in comparing the properties of different Hsp90 inhibitors and in the design of future studies. The presented data underscores the importance of a thorough understanding of pharmacokinetics in the development of effective and safe Hsp90-targeted therapies.
References
- 1. Tanespimycin pharmacokinetics: a randomized dose-escalation crossover phase 1 study of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of the heat shock protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (retaspimycin hydrochloride), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase I study of the HSP90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An open-label, crossover study to compare different formulations and evaluate effect of food on pharmacokinetics of pimitespib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pimitespib for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CCT018159: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of CCT018159, a potent HSP90 inhibitor. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Quantitative Data Summary
This compound is a cell-permeable, 3,4-diarylpyrazole resorcinol (B1680541) compound that acts as an ATP-competitive inhibitor of Heat Shock Protein 90 (HSP90) ATPase activity.[1][2] Its key quantitative properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 352.38 g/mol | |
| IC50 (human Hsp90β) | 3.2 µM | [1][2] |
| IC50 (yeast Hsp90) | 6.6 µM | [1][2] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in DMSO | 35 mg/mL | |
| Solubility in Water | 1.7 mg/mL | |
| Storage Temperature | -20°C |
Signaling Pathway Inhibition by this compound
This compound inhibits the ATPase activity of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation.[3] By inhibiting HSP90, this compound leads to the degradation of these client proteins, resulting in a G1 phase cell cycle arrest and the induction of apoptosis.[1][2] This mechanism of action involves the downregulation of key proteins such as c-Raf and Cdk4.[3]
Caption: Inhibition of HSP90 by this compound leads to client protein degradation and downstream effects.
Experimental Protocol: Western Blot for HSP70 Induction
A common method to confirm the cellular activity of HSP90 inhibitors is to measure the induction of Heat Shock Protein 70 (HSP70), a compensatory response to HSP90 inhibition.
1. Cell Culture and Treatment:
-
Plate HCT116 human colon tumor cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) dissolved in DMSO for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Proper Disposal Procedures for this compound
The disposal of this compound and associated waste must be handled with care to ensure the safety of laboratory personnel and to comply with institutional and environmental regulations.
Step-by-Step Disposal Guide:
-
Unused or Expired Compound:
-
Solid this compound should be disposed of in its original, sealed container.
-
If the original container is not available, use a clearly labeled, sealed container. The label must include the full chemical name: "this compound" and "4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol".[3]
-
Label the container as "Hazardous Waste".
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste contractor.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in solvents like DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the names of all chemical components (e.g., "this compound in DMSO").
-
Never dispose of solutions containing this compound down the drain.[4]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and empty vials that have been in contact with this compound should be collected in a designated hazardous waste bag or container.[5]
-
For highly contaminated items or in the event of a spill, use an inert absorbent material to contain the substance, then collect and dispose of it as hazardous waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous liquid waste.[4]
-
Subsequent rinses should also be collected as hazardous waste.
-
Waste Management Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
